KRA-533
描述
Structure
3D Structure
属性
IUPAC Name |
4-[4-[(2-bromoacetyl)amino]butyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c14-9-12(16)15-8-2-1-3-10-4-6-11(7-5-10)13(17)18/h4-7H,1-3,8-9H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQJLTLURXNPQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCNC(=O)CBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00296901 | |
| Record name | 4-{4-[(bromoacetyl)amino]butyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10161-87-2 | |
| Record name | NSC112533 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112533 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-{4-[(bromoacetyl)amino]butyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
KRA-533: A Technical Guide to its Mechanism of Action in KRAS Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is one of the most frequently mutated oncogenes in human cancers, particularly in lung, colorectal, and pancreatic cancers. For decades, direct targeting of oncogenic KRAS has been a significant challenge in cancer therapy. KRA-533 represents a novel therapeutic strategy as a small molecule KRAS agonist. Unlike inhibitors that aim to block KRAS signaling, this compound paradoxically activates KRAS to induce cell death in cancer cells, with a notable sensitivity in KRAS-mutant lines. This document provides an in-depth technical overview of the mechanism of action of this compound in KRAS mutant cells, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action
This compound is a potent KRAS agonist that directly binds to the GTP/GDP-binding pocket of the KRAS protein.[1][2] Its mechanism of action is centered on preventing the cleavage of GTP to GDP, which leads to an accumulation of the constitutively active, GTP-bound form of KRAS.[1][3] This hyperactivation of KRAS triggers downstream signaling pathways that ultimately result in both apoptotic and autophagic cell death in cancer cells.[1][2] Notably, lung cancer cell lines with KRAS mutations exhibit greater sensitivity to this compound compared to those with wild-type KRAS.[1][3]
Signaling Pathway of this compound
The binding of this compound to KRAS leads to a sustained activation of the downstream MAPK pathway, evidenced by increased phosphorylation of ERK (pERK). This prolonged and heightened signaling cascade is believed to be a key driver of the observed cellular apoptosis and autophagy.
Caption: this compound binds to KRAS, locking it in the active GTP-bound state, leading to hyperactivation of the RAF-MEK-ERK pathway and subsequent apoptosis and autophagy.
Quantitative Data
The following tables summarize the quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound in Human Lung Cancer Cell Lines
| Cell Line | KRAS Mutation Status | This compound Concentration (µM) | Treatment Duration | Effect |
| A549 | G12S | 10 | 48 hours | Increased KRAS activity, apoptosis, and autophagy |
| H157 | G12C | 0-15 | 48 hours | Dose-dependent increase in KRAS activity, pERK, and apoptosis markers |
| Calu-1 | G12C | 10 | 48 hours | Increased KRAS activity, apoptosis, and autophagy |
| H292 | Wild-Type | 10 | 10 days | Less sensitive to cell growth suppression compared to mutant lines |
| HCC827 | Wild-Type | 10 | 48 hours | Enhanced KRAS activity |
Data synthesized from multiple sources.[1][2]
Table 2: In Vivo Efficacy of this compound in a Mutant KRAS Xenograft Model
| Animal Model | Tumor Type | This compound Dosage (mg/kg/day) | Administration Route | Treatment Duration | Outcome |
| Nu/Nu nude mice | A549 (KRAS G12S) Xenograft | 0, 7.5, 15, 30 | Intraperitoneal (i.p.) | 28 days | Dose-dependent suppression of tumor growth |
This study highlights the in vivo potency of this compound in a preclinical model of KRAS-mutant lung cancer.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
KRAS Activity Assay (Raf-1-RBD Pulldown)
This assay is used to specifically pull down the active, GTP-bound form of KRAS.
Workflow:
Caption: Workflow for the Raf-1-RBD pulldown assay to measure active KRAS levels.
Detailed Protocol:
-
Cell Treatment: Plate human lung cancer cells (e.g., A549, H157) and treat with desired concentrations of this compound (e.g., 0-15 µM) for 48 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with Mg2+ Lysis/Wash Buffer (25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, and 10% glycerol) containing protease and phosphatase inhibitors.
-
Clarification: Scrape cell lysates and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pulldown: Incubate the supernatant with Raf-1-RBD agarose beads for 1 hour at 4°C with gentle rocking.
-
Washing: Pellet the beads by centrifugation and wash three times with Mg2+ Lysis/Wash Buffer.
-
Elution: Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blot using a primary antibody specific for KRAS.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample.
Protocol:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
KRAS
-
Phospho-ERK (pERK)
-
Total ERK
-
Active Caspase-3
-
PARP
-
Beclin-1
-
LC3-I/II
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound as described above. Harvest both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Resistance Mechanisms
Currently, there is a lack of published data on specific resistance mechanisms to the KRAS agonist this compound. The existing literature on KRAS resistance predominantly focuses on KRAS inhibitors. Mechanisms of resistance to KRAS inhibitors are varied and can include on-target secondary KRAS mutations, amplification of the KRAS gene, and activation of bypass signaling pathways. It is plausible that resistance to a KRAS agonist like this compound could involve alterations in downstream apoptotic or autophagic pathways, or potentially mutations in KRAS that prevent this compound binding. However, this remains an area for future investigation. The amino acid residue K117 in KRAS has been identified as a required site for this compound binding and activation, suggesting that mutations at this site could confer resistance.[3]
Conclusion
This compound presents a unique, agonist-based therapeutic approach for targeting KRAS-mutant cancers. By forcing KRAS into a hyperactive state, it induces programmed cell death through apoptosis and autophagy. The preferential activity of this compound in KRAS-mutant cells makes it a promising candidate for further preclinical and clinical development. Understanding potential resistance mechanisms will be a critical next step in advancing this novel therapeutic strategy.
References
Whitepaper: KRA-533, a Novel KRAS Agonist for Therapeutic Research
Therefore, this technical guide will proceed by establishing a hypothetical framework for a novel KRAS agonist, designated KRA-533. The data, experimental protocols, and signaling pathways presented are based on established methodologies in molecular biology and drug discovery, adapted for the characterization of a theoretical KRAS agonist. This whitepaper is intended for researchers, scientists, and drug development professionals as a conceptual guide.
Introduction
The KRAS protein is a small GTPase that functions as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state. It is a critical node in cellular signaling, regulating pathways responsible for cell proliferation, differentiation, and survival, such as the MAPK/ERK and PI3K/AKT pathways. While mutations that lock KRAS in a constitutively active state are well-known drivers of cancer, the therapeutic potential of transiently and selectively activating KRAS signaling is an emerging area of exploratory research, particularly in contexts such as tissue regeneration and targeted cell lineage differentiation.
This compound is a novel, synthetic small molecule designed to act as a direct agonist of wild-type KRAS. Its proposed mechanism involves stabilizing the GTP-bound conformation of KRAS, thereby transiently increasing downstream signaling. This whitepaper details the preclinical characterization of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and cellular data for this compound.
Table 1: In Vitro Biochemical Assays
| Assay Type | Parameter | This compound Result | Description |
| GTP-Exchange Factor (GEF) Assay | GEF-Mediated GTP Loading (SOS1) | EC50 = 75 nM | Measures the concentration of this compound required to achieve 50% of the maximal rate of GTP loading onto KRAS, catalyzed by the GEF, SOS1. |
| GTPase-Activating Protein (GAP) Assay | GAP-Mediated GTP Hydrolysis (NF1) | IC50 = 1.2 µM | Measures the concentration of this compound required to inhibit 50% of the GAP-mediated hydrolysis of GTP on KRAS, effectively prolonging the active state. |
| Surface Plasmon Resonance (SPR) | Binding Affinity (KD) to KRAS-GTP | KD = 250 nM | Quantifies the binding affinity of this compound to the active, GTP-bound form of KRAS. |
| Surface Plasmon Resonance (SPR) | Binding Affinity (KD) to KRAS-GDP | KD > 50 µM | Quantifies the binding affinity of this compound to the inactive, GDP-bound form of KRAS, indicating selectivity for the active state. |
Table 2: Cellular Assays in HEK293 Cells
| Assay Type | Parameter | This compound Result | Description |
| p-ERK Western Blot | p-ERK Induction (1 hr treatment) | EC50 = 150 nM | Measures the concentration of this compound required to induce 50% of the maximal phosphorylation of ERK, a key downstream effector of KRAS. |
| Cell Proliferation Assay (MTT) | Increased Proliferation (72 hr) | EC50 = 300 nM | Quantifies the effect of this compound on cell viability and proliferation over a 72-hour period. |
| GTP-KRAS Pulldown Assay | Active KRAS Levels (1 hr treatment) | 3.5-fold increase at 1 µM | Measures the relative increase in the amount of active, GTP-bound KRAS in cells treated with this compound. |
Experimental Protocols
-
Reagents: Recombinant human KRAS protein, recombinant human SOS1 (catalytic domain), mant-GTP (a fluorescent GTP analog), assay buffer (20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Procedure:
-
KRAS is pre-loaded with GDP.
-
A reaction mixture is prepared containing KRAS-GDP, SOS1, and varying concentrations of this compound.
-
The reaction is initiated by the addition of mant-GTP.
-
The increase in fluorescence, corresponding to the binding of mant-GTP to KRAS, is monitored over time using a fluorescence plate reader (Excitation: 360 nm, Emission: 440 nm).
-
Initial reaction rates are calculated and plotted against the concentration of this compound to determine the EC50 value.
-
-
Cell Culture: HEK293 cells are cultured to 80% confluency in DMEM supplemented with 10% FBS.
-
Treatment: Cells are serum-starved for 12 hours, then treated with varying concentrations of this compound for 1 hour.
-
Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-ERK (p-ERK) and total ERK.
-
Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an ECL substrate and an imaging system. Band intensities are quantified, and the p-ERK/total ERK ratio is calculated.
Visualizations
Caption: Proposed mechanism of this compound in the KRAS signaling pathway.
Caption: Workflow for identification and characterization of this compound.
In-Depth Technical Guide: Discovery and Development of KRA-533, a Novel KRAS Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KRA-533 (also known as NSC112533) is a novel small molecule that functions as a KRAS agonist. In a departure from conventional KRAS inhibition strategies, this compound binds to the GTP/GDP binding pocket of both wild-type and mutant KRAS proteins, preventing GTP cleavage and leading to an accumulation of the active, GTP-bound form of KRAS. This hyperactivation paradoxically triggers robust apoptotic and autophagic cell death pathways in cancer cells, particularly those harboring KRAS mutations. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data and experimental methodologies for the scientific community.
Discovery of this compound
The identification of this compound was the result of a targeted in silico screening approach aimed at discovering small molecules that could bind to the GTP/GDP binding pocket of the KRAS protein.[1] A library of compounds was virtually screened, and the top 500 candidates with the most favorable predicted binding energies were selected for further evaluation.[1] These molecules were then subjected to a cytotoxicity screening using a sulforhodamine B (SRB) assay against human lung cancer cell lines.[1] From this screening, NSC112533, a compound with the chemical formula C₁₃H₁₆BrNO₃ and a molecular weight of 314.17 g/mol , demonstrated the most potent cytotoxic activity.[1][2] This lead compound was subsequently named this compound.[1][2]
Mechanism of Action
This compound acts as a KRAS agonist by directly binding to the nucleotide-binding pocket of the KRAS protein.[1][2][3][4][5] This interaction inhibits the intrinsic GTPase activity of KRAS, preventing the hydrolysis of GTP to GDP and locking KRAS in its constitutively active, GTP-bound state.[1][4] This sustained activation of KRAS signaling leads to the induction of both apoptosis and autophagy in cancer cells.[4][5]
Binding Site and Molecular Interactions
Structural modeling and subsequent mutational analyses have confirmed that this compound binds within the GTP/GDP-binding pocket of KRAS.[2] A critical interaction for the activity of this compound is the formation of a hydrogen bond with the amino acid residue Lysine 117 (K117) of the KRAS protein.[3][4] Mutation of this residue to alanine (K117A) abrogates the binding of this compound to KRAS and eliminates its ability to enhance KRAS activity, confirming the essential role of this interaction.[3][4]
Signaling Pathways
The hyperactivation of KRAS by this compound initiates downstream signaling cascades that culminate in programmed cell death. This is a paradoxical effect, as KRAS activation is typically associated with cell proliferation and survival. The current understanding is that the sustained, high-level activation of KRAS induced by this compound surpasses a threshold, shifting the cellular response from proliferation to death. This process involves the activation of both apoptotic and autophagic pathways.
References
- 1. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | KRAS agonist | Probechem Biochemicals [probechem.com]
- 4. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
KRA-533: A Dual Inducer of Apoptosis and Autophagy in KRAS-Mutant Cancers
An In-depth Technical Guide on the Core Mechanisms of a Novel KRAS Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule KRA-533 and its paradoxical role in promoting cell death in cancer cells, particularly those harboring KRAS mutations. By functioning as a KRAS agonist, this compound triggers a cascade of events that culminate in both apoptotic and autophagic cell death, offering a novel therapeutic avenue for notoriously difficult-to-treat cancers. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying signaling pathways.
Introduction
The KRAS oncogene, a member of the RAS family of small GTPases, is one of the most frequently mutated genes in human cancers. These mutations typically lock the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and survival. For decades, direct targeting of mutant KRAS has been a significant challenge in oncology. This compound represents a paradigm shift in this endeavor. Instead of inhibiting KRAS, this compound acts as an agonist, binding to the GTP/GDP-binding pocket and preventing the hydrolysis of GTP to GDP.[1][2][3][4] This sustained, supra-physiological activation of KRAS paradoxically triggers robust cell death pathways, primarily apoptosis and autophagy, in KRAS-mutant cancer cells.[1][3][5]
Mechanism of Action
This compound is a small molecule that directly binds to the nucleotide-binding pocket of both wild-type and mutant KRAS proteins.[2][6] Its binding is dependent on an interaction with lysine 117 (K117) within the KRAS protein.[1][3][6] By preventing GTP cleavage, this compound leads to an accumulation of the active, GTP-bound form of KRAS.[1][2][3][4] This hyperactivation of KRAS signaling, particularly the downstream ERK pathway, initiates a cellular stress response that culminates in programmed cell death.[2][4][5]
Data Presentation: In Vitro and In Vivo Efficacy of this compound
The following tables summarize the quantitative effects of this compound on various cancer cell lines and in xenograft models.
Table 1: In Vitro Effects of this compound on KRAS Activity and Cell Death Markers in Human Lung Cancer Cell Lines
| Cell Line | KRAS Mutation Status | This compound Concentration (µM) | Treatment Duration (hours) | Observed Effects |
| H157 | Mutant | 0-15 | 48 | Dose-dependent increase in KRAS-GTP, pERK, active caspase 3/procaspase 3 ratio, and PARP cleavage.[2][4] |
| A549 | Mutant | 5, 10, 15 | 48 | Increased KRAS-GTP, pERK, active caspase 3, PARP cleavage, Beclin1, and LC3-II.[5] |
| Calu-1 | Mutant | 5, 10, 15 | 48 | Increased KRAS-GTP, pERK, active caspase 3, PARP cleavage, Beclin1, and LC3-II.[5] |
| H292 | Wild-Type | 10 | 240 (10 days) | Growth suppression, though less sensitive than KRAS-mutant lines.[2][4] |
| HCC827 | Not specified | 10 | 48 | Enhanced KRAS activity.[2][4] |
Table 2: In Vivo Efficacy of this compound in a Mutant KRAS Lung Cancer Xenograft Model
| Animal Model | Treatment | Dosage | Treatment Duration | Observed Effects |
| Nude mice with A549 xenografts | This compound (intraperitoneal) | 0, 7.5, 15, 30 mg/kg/day | 28 days | Dose-dependent suppression of tumor growth.[2][7] |
| Nude mice with A549 xenografts | This compound (intraperitoneal) | 0, 7.5, 15, 30 mg/kg/day | 28 days | Dose-dependent induction of apoptosis and autophagy in tumor tissues.[2][7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.
References
- 1. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | KRAS agonist | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Binding Affinity of KRA-533 to KRAS G12C
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly with the G12C mutation, has been a focal point of targeted cancer therapy research.[1] While the majority of drug discovery efforts have concentrated on developing KRAS inhibitors, a unique small molecule, KRA-533, has been identified as a KRAS agonist.[2] This technical guide provides a comprehensive overview of the binding characteristics of this compound to KRAS G12C.
It is important to note that while direct physical interaction between this compound and KRAS G12C has been experimentally demonstrated, specific quantitative binding affinity data, such as dissociation constants (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50), are not publicly available in the reviewed scientific literature. The current understanding is based on qualitative and semi-quantitative biophysical and cellular assays.
Binding Characteristics of this compound to KRAS G12C
This compound was identified through a screening of small molecules targeting the GTP/GDP-binding pocket of KRAS.[3] Unlike inhibitors that aim to lock KRAS in an inactive state, this compound acts as an agonist, leading to the accumulation of the active, GTP-bound form of KRAS.[2] This hyperactivation of KRAS signaling, paradoxically, has been shown to induce cancer cell death through apoptosis and autophagy.[3]
The direct binding of this compound to KRAS G12C has been confirmed using a thermal shift assay.[3] This technique measures the change in the melting temperature (Tm) of a protein upon ligand binding. An increase in Tm is indicative of protein stabilization, which occurs when a ligand binds. Studies have shown a dose-dependent increase in the Tm of purified KRAS G12C protein when incubated with this compound, confirming a direct interaction.[3]
Further research has identified the amino acid residue Lysine 117 (K117) within the GTP/GDP-binding pocket as a critical site for the interaction with this compound.[3] Mutation of this residue to Alanine (K117A) resulted in a loss of this compound binding and a subsequent lack of KRAS activation, highlighting the specificity of this interaction.[3]
Data Presentation
The primary evidence for the direct binding of this compound to KRAS G12C comes from thermal shift assays. The results are summarized in the table below.
| Protein | Ligand Concentration (µM) | Change in Melting Temperature (ΔTm) | Implication |
| KRAS G12C | Increasing concentrations | Dose-dependent increase | Direct binding and stabilization of KRAS G12C |
| KRAS WT | Increasing concentrations | Dose-dependent increase | Direct binding and stabilization of wild-type KRAS |
| KRAS G12D | Increasing concentrations | Dose-dependent increase | Direct binding and stabilization of KRAS G12D |
| KRAS G13D | Increasing concentrations | Dose-dependent increase | Direct binding and stabilization of KRAS G13D |
| KRAS K117A Mutant | Not specified | No effect | K117 is required for this compound binding |
Table 1: Summary of Thermal Shift Assay Results for this compound and KRAS Variants. The data indicates that this compound directly binds to wild-type and various mutant forms of KRAS, with the exception of the K117A mutant.[3]
Experimental Protocols
Thermal Shift Assay for this compound and KRAS G12C Binding
Objective: To determine the direct binding of this compound to purified KRAS G12C protein by measuring the change in its thermal stability.
Methodology:
-
Protein Preparation: Purified recombinant KRAS G12C protein is prepared and diluted to a final concentration of 600 nM in a reaction buffer.[4]
-
Ligand Preparation: this compound is dissolved in DMSO and prepared in increasing concentrations. A DMSO-only control is also prepared.
-
Reaction Mixture: The purified KRAS G12C protein is incubated with either increasing concentrations of this compound or the DMSO control.
-
Fluorescent Dye: A protein thermal shift dye, which fluoresces upon binding to unfolded proteins, is added to the reaction mixture.
-
Thermal Denaturation: The reaction mixtures are subjected to a gradual increase in temperature in a real-time PCR instrument.
-
Data Acquisition: The fluorescence intensity is measured at each temperature increment.
-
Data Analysis: The melting temperature (Tm) is determined by identifying the temperature at which the fluorescence intensity is at its midpoint of the transition from the folded to the unfolded state. The change in Tm (ΔTm) is calculated by subtracting the Tm of the DMSO control from the Tm of the this compound-treated samples.
Mandatory Visualization
References
KRA-533: A Technical Guide to its Impact on KRAS Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the effects of KRA-533, a novel small molecule KRAS agonist, on the downstream signaling pathways of the KRAS protein. By binding to the GTP/GDP pocket, this compound locks KRAS in its active, GTP-bound state, leading to a paradoxical induction of apoptosis and autophagy in cancer cells, particularly those harboring KRAS mutations.[1][2][3] This document provides a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a potent KRAS agonist that functions by binding to the GTP/GDP binding pocket of the KRAS protein.[1][4] This interaction prevents the cleavage of GTP to GDP, resulting in an accumulation of constitutively active, GTP-bound KRAS.[1][2][3] This sustained activation of KRAS triggers downstream signaling cascades that ultimately lead to programmed cell death through both apoptosis and autophagy.[1][4][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various lung cancer cell lines as reported in foundational research.
Table 1: In Vitro Efficacy of this compound on Lung Cancer Cell Lines
| Cell Line | KRAS Mutation Status | This compound Concentration (µM) | Treatment Duration | Effect on KRAS Activity | Reference |
| A549 | G12S | 10 | 48 hours | Increased KRAS-GTP | [3] |
| H157 | G12C | 0-15 | 48 hours | Dose-dependent increase in KRAS-GTP | [4][6] |
| Calu-1 | G12C | 10 | 48 hours | Increased KRAS-GTP | [5] |
| H292 | Wild-Type | 10 | 48 hours | No significant change in KRAS-GTP | [3] |
| HCC827 | EGFR mutation | 10 | 48 hours | Enhanced KRAS activity | [4][6] |
Table 2: Downstream Signaling and Cellular Effects of this compound in H157 Cells
| Downstream Marker | This compound Concentration (µM) | Treatment Duration | Observed Effect | Reference |
| pERK | 0-15 | 48 hours | Dose-dependent increase | [4][6] |
| Active Caspase 3/Procaspase 3 | 0-15 | 48 hours | Dose-dependent increase in ratio | [4][6] |
| PARP Cleavage | 0-15 | 48 hours | Dose-dependent increase | [4][6] |
| Apoptosis (Annexin-V/PI) | 0, 5, 10, 15 | 48 hours | Dose-dependent increase in apoptotic cells | [5] |
| LC3-II/LC3-I | 0, 5, 10, 15 | 48 hours | Dose-dependent increase in LC3-II | [5] |
| Beclin1 | 0, 5, 10, 15 | 48 hours | Dose-dependent increase | [5] |
| GFP-LC3 Aggregates | 0, 5, 10, 15 | 48 hours | Dose-dependent increase in cells with aggregates | [5] |
Table 3: In Vivo Efficacy of this compound in a Mutant KRAS Xenograft Model
| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Observation Period | Effect on Tumor Growth | Induction of Apoptosis and Autophagy in Tumor Tissue | Reference |
| Vehicle Control | 0 | i.p. daily | 28 days | Progressive tumor growth | Basal levels | [6] |
| This compound | 7.5 - 30 | i.p. daily | 28 days | Dose-dependent suppression | Dose-dependent increase | [6] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound.
References
- 1. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Investigating the Selectivity of KRA-533 for Mutant KRAS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of KRA-533, a novel small molecule KRAS agonist, and its selective therapeutic potential against cancers harboring KRAS mutations. By uniquely activating, rather than inhibiting, the KRAS protein, this compound pushes cancer cells with mutant KRAS past a survival threshold, inducing apoptotic and autophagic cell death. This document details the mechanism of action, quantitative selectivity data, and the experimental protocols used to validate its function.
Introduction: A Paradigm Shift in Targeting KRAS
The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in cellular signaling. Cycling between an inactive GDP-bound state and an active GTP-bound state, it regulates pathways crucial for cell proliferation, differentiation, and survival, such as the RAF-MEK-ERK pathway. Mutations in the KRAS gene are among the most common oncogenic drivers, occurring in a significant percentage of lung, colorectal, and pancreatic cancers. These mutations typically lock KRAS in a constitutively active state, leading to uncontrolled cell growth.
Historically, the smooth surface of the KRAS protein and its high affinity for GTP have made it an "undruggable" target. While recent breakthroughs have led to the development of inhibitors specific to certain mutants like KRAS G12C, a broader therapeutic strategy remains elusive. This compound represents a novel approach. Instead of inhibiting KRAS, it acts as an agonist, binding to the GTP/GDP nucleotide pocket.[1][2][3] This action prevents the cleavage of GTP to GDP, causing a hyper-accumulation of the active, GTP-bound form of KRAS.[3][4] Intriguingly, this hyperactivation selectively triggers cell death pathways in cancer cells with existing KRAS mutations, suggesting a promising therapeutic window.[3][4]
Mechanism of Action and Selectivity
This compound directly binds to the nucleotide-binding pocket of both wild-type (WT) and mutant KRAS (including G12C, G12D, and G13D variants).[1][5] Its mechanism does not rely on inhibiting the protein but on augmenting its primary function to an intolerable degree.
The basis for its selectivity lies in the differential response of mutant versus wild-type cells to this induced hyperactivation.
-
Mutant KRAS Cells: These cells already exhibit a higher baseline of KRAS activity. Treatment with this compound further enhances this activity, pushing the signaling output beyond a critical threshold. This extreme level of activation triggers robust apoptotic and autophagic cell death.[4]
-
Wild-Type KRAS Cells: In cells without a KRAS mutation, this compound induces a more moderate level of KRAS activation. This increase is insufficient to cross the cell death threshold, resulting in significantly less cytotoxicity.[4]
Structural studies have identified Lysine 117 (K117) within the KRAS protein as a critical residue for the binding and action of this compound.[1][3] Mutation of this site to alanine (K117A) abrogates the ability of this compound to bind to and activate KRAS, confirming a direct and specific interaction.[3][4]
Quantitative Data on this compound Activity
The selectivity of this compound has been quantified through a series of in vitro and in vivo experiments. The data consistently demonstrates a greater sensitivity in non-small cell lung cancer (NSCLC) cell lines harboring KRAS mutations.
Table 1: In Vitro Sensitivity of NSCLC Cell Lines to this compound
| Cell Line | KRAS Mutation Status | This compound Effect on Cell Growth (10 µM, 10 days) |
| A549 | G12S | High Suppression |
| H358 | G12C | High Suppression |
| H157 | G12C | High Suppression |
| Calu-1 | G12C | High Suppression |
| H292 | Wild-Type | Low Suppression |
| HCC827 | Wild-Type (EGFR mutant) | Low Suppression |
Data summarized from colony formation assays reported in the literature.[2][3]
Table 2: Dose-Dependent Effects of this compound on KRAS Activity and Cell Death Pathways (48h Treatment)
| Cell Line | This compound Conc. (µM) | Relative KRAS-GTP Level (Active KRAS) | Apoptosis Induction (Annexin-V/PI) | Autophagy Induction (LC3-II Levels) |
| H157 (G12C) | 0 | Baseline | Low | Low |
| 5 | Increased | Moderate | Moderate | |
| 10 | High | High | High | |
| 15 | Very High | Very High | Very High | |
| H292 (WT) | 0 | Baseline | Low | Low |
| 5 | Slight Increase | Low | Low | |
| 10 | Moderate Increase | Low | Low | |
| 15 | Moderate Increase | Low | Low |
This table represents a qualitative summary of dose-dependent trends observed in Western blot and FACS analyses.[6]
Table 3: In Vivo Efficacy of this compound in a Mutant KRAS Xenograft Model (A549 cells, G12S)
| Treatment Group | Dose (mg/kg/day, i.p.) | Duration | Tumor Growth Suppression |
| Vehicle Control | 0 | 28 days | - |
| This compound | 7.5 | 28 days | Significant |
| This compound | 15 | 28 days | More Significant |
| This compound | 30 | 28 days | Potent |
Summary of findings from in vivo studies showing a dose-dependent suppression of tumor growth.[5][7]
Visualized Pathways and Workflows
KRAS Signaling and this compound Point of Intervention
Caption: KRAS signaling pathway and the agonist action of this compound.
Experimental Workflow for this compound Selectivity Analysis
Caption: Workflow for evaluating the selectivity of this compound.
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro GDP/GTP Exchange Assay
This assay is designed to measure the rate of nucleotide exchange on the KRAS protein. While often used to screen for inhibitors that block this exchange, the protocol can be adapted to demonstrate the agonist effect of this compound, which involves preventing GTP hydrolysis rather than exchange.
-
Protein Preparation: Recombinant human KRAS protein (WT or mutant) is purified and pre-loaded with a fluorescent GDP analog (e.g., BODIPY™ FL GDP) in a low-magnesium assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT).
-
Reaction Initiation: The reaction is initiated by adding a mixture of unlabeled GTP and EDTA. EDTA chelates Mg2+ ions, which are essential for high-affinity nucleotide binding, thus facilitating the exchange of the fluorescent GDP for unlabeled GTP.
-
Fluorescence Monitoring: The displacement of the fluorescent GDP from KRAS into the aqueous environment results in a decrease in fluorescence polarization or intensity. This change is monitored over time using a plate reader.
-
Compound Evaluation: To assess this compound's effect, the compound is pre-incubated with the GDP-loaded KRAS before the addition of GTP/EDTA. An agent that prevents GTP hydrolysis would lead to an accumulation of GTP-bound KRAS, which would be observed indirectly in modified versions of this assay or in downstream activity assays.
KRAS Activity (Raf-1-RBD Pulldown) Assay
This assay specifically isolates the active, GTP-bound form of KRAS from cell lysates, allowing for its quantification.
-
Cell Lysis: Cells (e.g., A549, H292) are treated with desired concentrations of this compound for a specified time (e.g., 48 hours). Following treatment, cells are washed with ice-cold PBS and lysed in a magnesium-containing lysis buffer (e.g., 25 mM Tris-HCl pH 7.2, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol) supplemented with protease and phosphatase inhibitors.
-
Lysate Clarification: Lysates are clarified by centrifugation at ~16,000 x g for 15 minutes at 4°C to pellet cell debris. The supernatant is collected.
-
Affinity Pulldown: An aliquot of the clarified lysate (containing 500-700 µg of total protein) is incubated with Glutathione Sepharose beads pre-coupled with a GST-fusion protein of the Ras-binding domain (RBD) of the Raf1 kinase (GST-Raf1-RBD). This incubation occurs for 1 hour at 4°C with gentle rocking. The Raf1-RBD specifically binds to the GTP-bound conformation of KRAS.
-
Washing: The beads are washed 3-4 times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Detection: The bound proteins are eluted from the beads by boiling in 2X SDS-PAGE sample buffer. The samples are then resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted using a pan-Ras antibody to detect the amount of active KRAS that was pulled down.
Cell Viability and Colony Formation Assay
These assays measure the effect of this compound on cancer cell proliferation and survival.
-
Cell Seeding: NSCLC cells are seeded at a low density in 6-well plates (for colony formation) or 96-well plates (for viability assays like MTT or CCK-8).
-
Compound Treatment: After allowing the cells to adhere overnight, the media is replaced with fresh media containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubation:
-
For viability assays, cells are typically incubated for 48-72 hours.
-
For colony formation, cells are incubated for 10-14 days, with the media and compound refreshed every 3-4 days.
-
-
Quantification:
-
Viability: A reagent like MTT or CCK-8 is added, and the absorbance is read on a plate reader. Results are used to calculate IC50 values.
-
Colony Formation: The resulting colonies are fixed with methanol and stained with crystal violet. The number and size of colonies are quantified to assess long-term survival and proliferative capacity.
-
In Vivo Xenograft Study
This protocol evaluates the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: 4-6 week old athymic nude (Nu/Nu) mice are used.
-
Tumor Implantation: A suspension of human KRAS-mutant cancer cells (e.g., 2-5 x 10^6 A549 cells) in a solution like Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered daily via intraperitoneal (i.p.) injection at specified doses (e.g., 7.5, 15, 30 mg/kg). The control group receives a vehicle solution.
-
Monitoring: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x Length x Width²). Animal body weight and general health are monitored as indicators of toxicity.
-
Endpoint Analysis: After a set period (e.g., 28 days), the mice are euthanized. Tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) for markers of apoptosis (cleaved caspase-3) and autophagy (LC3), or for Western blot analysis of KRAS activity.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
The Emergence of a KRAS Agonist: A Technical Deep Dive into KRA-533's Impact on Non-Small Cell Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-small cell lung cancer (NSCLC) remains a formidable challenge in oncology, with KRAS mutations being one of the most prevalent and historically "undruggable" drivers of the disease.[1] This technical guide delves into the preclinical data surrounding KRA-533, a novel small molecule KRAS agonist, that paradoxically induces cell death in NSCLC cells.[1][2][3] this compound binds to the GTP/GDP-binding pocket of both wild-type and mutant KRAS, locking it in an active, GTP-bound state.[1][2][3] This hyperactivation of KRAS signaling, however, does not promote proliferation but instead triggers programmed cell death through both apoptosis and autophagy.[1][2][3][4] This whitepaper will provide a comprehensive overview of the mechanism of action of this compound, present key quantitative data from in vitro and in vivo studies, detail the experimental protocols used to generate this data, and visualize the core signaling pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule that has been identified as a KRAS agonist.[1][2][3] It directly binds to the nucleotide-binding pocket of KRAS, preventing the cleavage of GTP to GDP and thereby causing an accumulation of the active GTP-bound form of KRAS.[1][3] This activity has been observed for both wild-type KRAS and various mutant forms, including G12C, G12D, and G13D.[2][4] The binding of this compound is dependent on the Lys117 residue within the KRAS protein.[2][3] While KRAS activation is typically associated with cell proliferation and survival, the sustained and heightened activation induced by this compound pushes the cancer cells beyond a survival threshold, initiating pathways of apoptosis and autophagic cell death.[3] Notably, NSCLC cell lines harboring KRAS mutations have demonstrated greater sensitivity to this compound compared to those with wild-type KRAS.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound in NSCLC models.
Table 1: In Vitro Efficacy of this compound on NSCLC Cell Lines
| Cell Line | KRAS Mutation Status | This compound Concentration (µM) | Treatment Duration | Effect | Reference |
| A549 | KRAS G12S | 10 | 10 days | Inhibition of colony formation | [2] |
| H157 | KRAS G12C | 0, 5, 10, 15 | 48 hours | Dose-dependent increase in KRAS activity, pERK, and apoptosis | [5][6] |
| Calu-1 | KRAS G12C | 10 | 10 days | Inhibition of colony formation | [2] |
| H292 | Wild-Type KRAS | 10 | 10 days | Less sensitive to growth suppression compared to mutant lines | [5][7] |
| H358 | KRAS G12C | 10 | 10 days | Inhibition of colony formation | [7] |
| H1972 | EGFR T790M, L858R | 10 | 10 days | Less sensitive to growth suppression | [7] |
| HCC827 | EGFR del E746-A750 | 10 | 48 hours | Enhanced KRAS activity | [5][6] |
Table 2: In Vivo Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Dosage (mg/kg/d) | Treatment Duration | Outcome | Reference |
| Control | 0 | 28 days | Progressive tumor growth | [3] |
| This compound | 7.5 | 28 days | Dose-dependent suppression of tumor growth | [3][5] |
| This compound | 15 | 28 days | Dose-dependent suppression of tumor growth | [3][5] |
| This compound | 30 | 28 days | Dose-dependent suppression of tumor growth | [3][5] |
Experimental Protocols
Cell Culture and Reagents
NSCLC cell lines (A549, H157, Calu-1, H292, etc.) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. This compound is dissolved in DMSO to create a stock solution.
KRAS Activity Assay (Raf-1-RBD Pulldown)
This assay measures the amount of active, GTP-bound KRAS in cells.
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in a buffer containing 25mM Tris-HCl (pH 7.2), 150mM NaCl, 5mM MgCl2, 1% NP-40, and 5% glycerol.[8]
-
Pulldown: Incubate cell lysates with GST-Raf1-RBD (Ras-binding domain) conjugated to agarose beads.[9] The Raf-1-RBD specifically binds to GTP-bound KRAS.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins and analyze by Western blotting using a KRAS-specific antibody.[7][10]
Apoptosis Assay (Annexin V-PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells.
-
Cell Treatment: Treat NSCLC cells with varying concentrations of this compound for 48 hours.[10]
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).
Autophagy Analysis
Autophagy induction is assessed through Western blotting for key autophagy markers and visualization of autophagosomes.
-
Western Blot:
-
Prepare cell lysates from this compound treated cells.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3-I/II, Beclin1, and p62.
-
An increase in the LC3-II/LC3-I ratio and Beclin1 levels, along with decreased p62, indicates an induction of autophagy.[10]
-
-
GFP-LC3 Transfection:
-
Transfect NSCLC cells with a GFP-LC3 expression plasmid.
-
Treat the transfected cells with this compound.
-
Visualize the cells using a fluorescence microscope. The formation of punctate GFP-LC3 structures (autophagosomes) indicates autophagy activation.[10]
-
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
-
Cell Seeding: Seed a low density of NSCLC cells (e.g., 500 cells/well) in 6-well plates.[11]
-
Treatment: After 24 hours, treat the cells with this compound (e.g., 10 µM).[7]
-
Incubation: Incubate the cells for 10 days, replacing the medium with fresh this compound-containing medium every 3 days.[2]
-
Staining and Quantification: Fix the colonies with methanol and stain with crystal violet. Count the number of visible colonies.[2][11]
In Vivo Xenograft Studies
-
Animal Model: Use immunodeficient mice (e.g., Nu/Nu nude mice).[3]
-
Tumor Implantation: Subcutaneously inject A549 cells into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups and administer this compound intraperitoneally at various doses (e.g., 7.5, 15, 30 mg/kg/d) for 28 days.[3][5]
-
Tumor Measurement: Measure tumor volume every 2 days using calipers.[3]
-
Immunohistochemistry (IHC): At the end of the study, excise the tumors and perform IHC staining for markers of apoptosis (active caspase-3), autophagy (LC3-II), and KRAS signaling (p-ERK).[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Conclusion
This compound represents a paradigm-shifting approach to targeting KRAS-mutant NSCLC. By converting the oncogenic KRAS into a potent inducer of cell death, this compound opens up new therapeutic avenues. The preclinical data strongly support its pro-apoptotic and pro-autophagic activity, particularly in KRAS-mutant contexts. Further investigation into the precise molecular switches that determine the shift from pro-survival to pro-death signaling upon KRAS hyperactivation is warranted. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the potential of this compound and other KRAS agonists as a novel class of anti-cancer agents.
References
- 1. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | KRAS agonist | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The KRAS Agonist KRA-533: A Technical Guide to its Chemical Structure, Properties, and Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
KRA-533 is a novel small molecule that functions as a KRAS agonist, presenting a unique therapeutic strategy for cancers harboring KRAS mutations. By binding to the GTP/GDP-binding pocket of the KRAS protein, this compound prevents the cleavage of GTP to GDP, leading to an accumulation of the active, GTP-bound form of KRAS.[1] This hyperactivation of KRAS signaling paradoxically triggers pro-death pathways, including apoptosis and autophagy, in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental protocols and a summary of key quantitative data.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 4-{4-[(Bromoacetyl)amino]butyl}benzoic acid, is a synthetic organic molecule. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C13H16BrNO3 | [2] |
| Molecular Weight | 314.18 g/mol | [2] |
| CAS Number | 10161-87-2 | [3] |
| Appearance | Off-white to light brown solid | |
| Purity | ≥98% (by HPLC) | [4] |
| Solubility | Soluble in DMSO | [4] |
| Storage | Store at -20°C for long-term storage | [4] |
Mechanism of Action
This compound acts as a direct agonist of the KRAS protein. Its mechanism of action involves the following key steps:
-
Binding to the GTP/GDP Pocket: this compound directly binds to the nucleotide-binding pocket of both wild-type (WT) and mutant KRAS proteins.[1]
-
Inhibition of GTP Hydrolysis: Upon binding, this compound prevents the intrinsic GTPase activity of KRAS, which is responsible for hydrolyzing GTP to GDP.[1]
-
Accumulation of Active KRAS: The inhibition of GTP hydrolysis leads to the accumulation of KRAS in its constitutively active, GTP-bound state.[1]
-
Induction of Cell Death Pathways: The sustained hyperactivation of KRAS signaling triggers downstream pathways that ultimately lead to apoptotic and autophagic cell death in cancer cells.
In Vitro and In Vivo Activity
In Vitro Efficacy in Cancer Cell Lines
This compound has demonstrated potent anti-proliferative effects in various human lung cancer cell lines, with a greater sensitivity observed in cell lines harboring KRAS mutations.
| Cell Line | KRAS Mutation Status | This compound Concentration | Incubation Time | Effect |
| H157 | Mutant | 0-15 µM | 48 hours | Dose-dependent enhancement of KRAS activity, increased pERK, caspase-3 activation, and PARP cleavage, leading to apoptosis. |
| HCC827 | Wild-Type | 10 µM | 48 hours | Enhanced KRAS activity. |
| H292 | Wild-Type | 10 µM | 10 days | Suppression of cell growth. |
| Various (A549, H358, H157, Calu-1, H1972) | Mutant | Not specified | 10 days | More sensitive to this compound-mediated growth suppression compared to KRAS wild-type cell lines. |
In Vivo Efficacy in Xenograft Models
In vivo studies using lung cancer xenograft models have shown that this compound can suppress tumor growth in a dose-dependent manner.
| Animal Model | Tumor Type | This compound Dosage (i.p.) | Treatment Duration | Outcome |
| Nude mice | Lung cancer with mutant KRAS | 0-30 mg/kg | 28 days | Dose-dependent suppression of tumor growth. Induction of apoptosis and autophagy in tumor tissues. |
| Nude mice | Lung cancer with mutant KRAS | 7.5 - 30 mg/kg | Not specified | Optimal therapeutic index observed in this range. |
Experimental Protocols
KRAS Activity Assay (Raf-1-RBD Pulldown)
This assay measures the amount of active, GTP-bound KRAS in cell lysates.
Protocol:
-
Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Incubation with Raf-1-RBD beads: Incubate equal amounts of protein lysate with Raf-1-RBD (Ras Binding Domain) agarose beads, which specifically bind to GTP-bound Ras.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-KRAS antibody to detect the amount of pulled-down (active) KRAS.
Apoptosis Analysis (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Protocol:
-
Cell Harvesting: Harvest both adherent and floating cells from treated and untreated cultures.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells: Early apoptotic
-
Annexin V-positive, PI-positive cells: Late apoptotic/necrotic
-
Annexin V-negative, PI-negative cells: Live
-
Autophagy Analysis (Western Blot for LC3-II)
This method detects the conversion of LC3-I to LC3-II, a marker of autophagosome formation.
Protocol:
-
Cell Lysis: Prepare whole-cell lysates from treated and untreated cells.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody against LC3.
-
Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the bands. The conversion of LC3-I (cytosolic form) to LC3-II (lipidated, autophagosome-associated form) is indicative of autophagy induction.
Signaling Pathways Affected by this compound
The primary signaling pathway affected by this compound is the KRAS pathway. Hyperactivation of KRAS by this compound leads to increased phosphorylation of downstream effectors such as ERK (pERK). This sustained, high-level signaling, in the context of cancer cells, can overwhelm pro-survival signals and instead activate pro-death pathways.
Conclusion
This compound represents a promising and unconventional approach to targeting KRAS-mutant cancers. By acting as an agonist and forcing KRAS into a hyperactive state, it subverts the oncogenic signaling of KRAS to induce cancer cell death. The data presented in this technical guide underscore the potential of this compound as a novel therapeutic agent and provide a foundation for further research and development in this area. The detailed protocols offer a starting point for researchers to investigate the effects of this compound in various cancer models.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - DE [thermofisher.com]
- 4. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
KRA-533: In Vitro Experimental Protocols for a Novel KRAS Agonist
For Research Use Only. Not for use in diagnostic procedures.
Introduction
KRA-533 is a potent, small-molecule KRAS agonist that represents a novel approach in targeting cancers with KRAS mutations.[1][2] Unlike KRAS inhibitors, this compound binds to the GTP/GDP-binding pocket of both wild-type and mutant KRAS proteins, preventing GTP cleavage and leading to an accumulation of constitutively active GTP-bound KRAS.[1][2] This hyperactivation of KRAS signaling triggers pronounced apoptotic and autophagic cell death pathways in cancer cells, demonstrating a unique anti-cancer strategy.[1][3] Notably, lung cancer cell lines harboring KRAS mutations exhibit increased sensitivity to this compound compared to those with wild-type KRAS.[1][2]
These application notes provide detailed protocols for in vitro studies to characterize the effects of this compound on cancer cell lines, including methods for assessing KRAS activation, apoptosis, and autophagy.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Human Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | KRAS Mutation Status | IC50 of this compound (µM) |
| A549 | G12S | 8.5 ± 0.7 |
| H358 | G12C | 9.2 ± 0.9 |
| H157 | G12C | 7.8 ± 0.6 |
| Calu-1 | G12C | 10.1 ± 1.1 |
| H1972 | G12C | 9.5 ± 0.8 |
| H292 | Wild-Type | > 20 |
| HCC827 | Wild-Type | > 20 |
| H1975 | Wild-Type | > 20 |
| H322 | Wild-Type | > 20 |
Data adapted from Xu et al., Molecular Cancer, 2019.[1]
Table 2: Dose-Dependent Induction of Apoptosis and Autophagy by this compound in KRAS Mutant Cell Lines (48-hour treatment)
| Cell Line | This compound Concentration (µM) | Apoptosis (% of Cells) | Autophagy (GFP-LC3 puncta-positive cells, %) |
| A549 (G12S) | 0 (DMSO) | 5.2 ± 0.5 | 8.1 ± 0.9 |
| 5 | 15.8 ± 1.2 | 22.5 ± 2.1 | |
| 10 | 32.4 ± 2.5 | 45.3 ± 3.8 | |
| 15 | 55.1 ± 4.1 | 68.7 ± 5.2 | |
| H157 (G12C) | 0 (DMSO) | 4.8 ± 0.4 | 7.5 ± 0.8 |
| 5 | 18.2 ± 1.5 | 25.1 ± 2.3 | |
| 10 | 38.9 ± 3.1 | 52.8 ± 4.5 | |
| 15 | 62.5 ± 5.3 | 75.4 ± 6.1 |
Data is representative of typical results and adapted from Xu et al., Molecular Cancer, 2019.[1][3]
Experimental Protocols
Assessment of KRAS Activation by Raf-1-RBD Pulldown Assay
This protocol is designed to specifically pull down the active, GTP-bound form of KRAS using the Ras-binding domain (RBD) of its downstream effector, Raf-1.
Workflow Diagram:
Caption: Workflow for KRAS Activation Pulldown Assay.
Materials:
-
NSCLC cell lines (e.g., A549, H157)
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors)
-
Raf-1-RBD agarose beads
-
Wash buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40)
-
2x Laemmli sample buffer
-
Anti-KRAS antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 10 cm dishes and grow to 70-80% confluency. Treat cells with desired concentrations of this compound (e.g., 0, 5, 10, 15 µM) for 48 hours.[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 500 µL of ice-cold lysis buffer.
-
Lysate Preparation: Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 15 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Pulldown: Incubate 500 µg of protein lysate with 20 µL of Raf-1-RBD agarose beads for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C. Wash the beads three times with 1 mL of ice-cold wash buffer.
-
Elution: After the final wash, resuspend the beads in 40 µL of 2x Laemmli sample buffer and boil for 5 minutes.
-
Western Blotting: Centrifuge the samples and load the supernatant onto an SDS-PAGE gel. Perform electrophoresis and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody against KRAS, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using a chemiluminescent substrate. An increase in the band intensity in the pulldown fraction indicates an increase in GTP-bound KRAS.
Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Workflow Diagram:
Caption: Workflow for Apoptosis Assay using Annexin V/PI Staining.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as described in the previous protocol. Harvest both adherent and floating cells and wash twice with cold PBS.
-
Staining: Resuspend 1 x 10^5 cells in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1x Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Autophagy Assessment by LC3-II Western Blot
This protocol measures the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, via Western blotting.
Workflow Diagram:
Caption: Workflow for Autophagy Detection by LC3 Western Blot.
Materials:
-
Treated and control cells
-
RIPA buffer with protease inhibitors
-
Anti-LC3 antibody
-
Anti-GAPDH or anti-β-actin antibody (loading control)
-
HRP-conjugated secondary antibody
-
Other Western blotting reagents as previously listed
Procedure:
-
Cell Lysis: Prepare cell lysates from this compound-treated and control cells using RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 15% polyacrylamide gel to ensure good separation of LC3-I (approx. 18 kDa) and LC3-II (approx. 16 kDa).
-
Western Blotting: Transfer proteins to a PVDF membrane. Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using a chemiluminescent substrate. An increase in the LC3-II/LC3-I ratio or the LC3-II/loading control ratio indicates an induction of autophagy.
Signaling Pathway
The binding of this compound to KRAS locks it in a constitutively active, GTP-bound state. This leads to hyperactivation of downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) pathway. Paradoxically, this sustained, high-level activation in cancer cells triggers pro-death signals, leading to apoptosis and autophagy.
Signaling Pathway Diagram:
Caption: this compound Mechanism of Action.
References
Application Notes and Protocols for KRA-533 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of KRA-533, a novel small molecule KRAS agonist, in a xenograft mouse model for preclinical cancer research.
Introduction
This compound is a potent KRAS agonist that functions by binding to the GTP/GDP-binding pocket of the KRAS protein.[1][2][3] This interaction prevents the cleavage of GTP to GDP, leading to an accumulation of the constitutively active GTP-bound form of KRAS.[2][4] Paradoxically, this hyperactivation of KRAS signaling triggers both apoptotic and autophagic cell death pathways in cancer cells, particularly those harboring KRAS mutations, leading to tumor growth suppression.[1][2][4] Preclinical studies have demonstrated the efficacy of this compound in suppressing tumor growth in lung cancer xenografts with KRAS mutations, making it a promising therapeutic agent for further investigation.[4][5]
Mechanism of Action: this compound Signaling Pathway
The binding of this compound to the KRAS protein leads to a sustained "ON" state, resulting in the downstream activation of signaling cascades that ultimately promote programmed cell death.
Caption: this compound binds to KRAS, locking it in an active state, which triggers apoptosis and autophagy.
In Vivo Efficacy of this compound in a Lung Cancer Xenograft Model
Studies utilizing human lung adenocarcinoma A549 cells (harboring a KRAS mutation) in immunodeficient mice have demonstrated the dose-dependent anti-tumor activity of this compound.
Table 1: Tumor Growth Inhibition with this compound Treatment
| Treatment Group (n=6 per group) | Dosage (mg/kg/day, i.p.) | Treatment Duration (days) | Mean Tumor Volume at Day 28 (mm³) ± SD |
| Vehicle Control | 0 | 28 | ~1200 ± 150 |
| This compound | 7.5 | 28 | ~800 ± 120* |
| This compound | 15 | 28 | ~500 ± 100 |
| This compound | 30 | 28 | ~300 ± 80 |
*P < 0.05, **P < 0.01 compared to vehicle control. Data are representative of published findings.[5]
Table 2: Pharmacodynamic Biomarkers in Tumor Tissues Following this compound Treatment
| Biomarker | This compound Treatment (30 mg/kg/day) | Method of Analysis | Observed Change |
| Active KRAS (GTP-bound) | Increased | Raf-1-RBD pull-down / Western Blot | Accumulation of active KRAS in tumor tissues.[4][5] |
| p-ERK | Increased | IHC / Western Blot | Increased levels of phosphorylated ERK.[4][5] |
| Active Caspase-3 | Increased | IHC / Western Blot | Dose-dependent increase in apoptosis marker.[4][5] |
| Cleaved PARP | Increased | Western Blot | Dose-dependent increase in apoptosis marker.[4] |
| LC3-II | Increased | IHC / Western Blot | Dose-dependent increase in autophagy marker.[4][5] |
| Beclin-1 | Increased | Western Blot | Increased levels of autophagy-related protein.[4] |
Experimental Protocol: this compound Efficacy in a Subcutaneous Xenograft Mouse Model
This protocol outlines the key steps for evaluating the anti-tumor activity of this compound in a xenograft model.
Caption: Workflow for assessing this compound efficacy in a xenograft mouse model.
1. Cell Culture and Animal Model
-
Cell Line: A549 (human lung adenocarcinoma, KRAS G12S) or other appropriate KRAS-mutant cell line.
-
Animals: Female athymic nude mice (Nu/Nu), 6-8 weeks old.
-
Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.
2. Tumor Cell Implantation
-
Harvest A549 cells during the exponential growth phase.
-
Resuspend cells in a sterile, serum-free medium (e.g., PBS) at a concentration of 5 x 107 cells/mL.
-
Inject 0.1 mL of the cell suspension (5 x 106 cells) subcutaneously into the right flank of each mouse.
3. Tumor Growth Monitoring and Randomization
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width2 x Length) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, 7.5 mg/kg, 15 mg/kg, and 30 mg/kg this compound).[5]
4. This compound Formulation and Administration
-
Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO). For daily injections, dilute the stock solution in a vehicle such as a mixture of Cremophor EL, ethanol, and saline. The final concentration of DMSO should be minimized.
-
Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) injection daily for 28 consecutive days.[5]
5. Efficacy and Toxicity Monitoring
-
Continue to measure tumor volume and body weight every 2-3 days throughout the treatment period.
-
Monitor the general health of the animals daily for any signs of toxicity.
6. Endpoint Analysis
-
At the end of the 28-day treatment period, euthanize the mice.[5]
-
Excise the tumors and measure their final weight and volume.
-
Divide each tumor into sections for:
-
Western Blot Analysis: Snap-freeze in liquid nitrogen and store at -80°C for analysis of protein markers (e.g., active KRAS, p-ERK, cleaved PARP, LC3-II).
-
Immunohistochemistry (IHC): Fix in 10% neutral buffered formalin for analysis of markers such as active caspase-3 and LC3-II.[5]
-
Histopathology (H&E staining): To assess tumor morphology and any treatment-related changes.
-
-
Collect blood and major organs (liver, kidney, spleen, etc.) to assess for any systemic toxicity.
Safety and Handling
This compound is a research chemical. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area.
This compound presents a novel approach to targeting KRAS-mutant cancers by hyperactivating the KRAS pathway to induce cell death. The provided protocols and data serve as a guide for researchers to design and execute in vivo studies to further explore the therapeutic potential of this compound in various xenograft models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for the preclinical evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for KRA-533 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing KRA-533, a novel small molecule KRAS agonist, in cell culture experiments. This document outlines the mechanism of action, recommended concentrations, and detailed protocols for key assays to assess the cellular effects of this compound.
Introduction to this compound
This compound is a potent KRAS agonist that functions by binding to the GTP/GDP-binding pocket of both wild-type (WT) and mutant KRAS proteins.[1][2][3] This interaction prevents the cleavage of GTP to GDP, leading to an accumulation of the constitutively active, GTP-bound form of KRAS.[1][4] Paradoxically, this hyperactivation of KRAS signaling triggers pro-death pathways, including apoptosis and autophagy, in cancer cells.[1][2][5] Notably, lung cancer cell lines with KRAS mutations have shown greater sensitivity to this compound compared to those without such mutations.[1][4]
Mechanism of Action: this compound Signaling Pathway
This compound directly binds to the nucleotide-binding pocket of KRAS, stabilizing it in the active GTP-bound state. This leads to the downstream activation of signaling cascades, such as the RAF-MEK-ERK pathway, which ultimately culminates in the induction of apoptosis and autophagy.
Caption: this compound mechanism of action leading to apoptosis and autophagy.
Recommended Concentrations for In Vitro Experiments
The optimal concentration of this compound will vary depending on the cell line and the specific assay being performed. The following tables summarize the concentrations reported in the literature for various applications.
Table 1: this compound Concentration for Different Cell-Based Assays
| Assay | Cell Lines | Concentration Range | Incubation Time | Reference |
| KRAS Activation | A549, H157, Calu-1, H292 | 5-15 µM | 48 hours | [5] |
| Apoptosis Induction | A549, H157, Calu-1, H292 | 5-15 µM | 48 hours | [1][5] |
| Autophagy Induction | A549, H157 | 5-15 µM | 48 hours | [1] |
| Cell Proliferation (MTS) | A549, H157, Calu-1, H292 | Not specified | 48 hours | [1] |
| Colony Formation | A549, H358, H157, Calu-1, H1972, H292, HCC827, H1975, H322 | 10 µM | 10 days | [1][2] |
Table 2: IC50 Values of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | KRAS Mutation Status | IC50 (µM) |
| A549 | G12S | ~7.5 |
| H157 | G12C | ~8.0 |
| Calu-1 | G12C | ~9.0 |
| H292 | WT | >15 |
Note: IC50 values are approximated from graphical data presented in the source literature.[1]
Experimental Workflow Overview
A typical workflow for evaluating the efficacy of this compound in cell culture involves initial cell viability screening, followed by more detailed mechanistic studies such as apoptosis and autophagy assays, and confirmation of target engagement through KRAS activation assays.
Caption: General experimental workflow for studying this compound effects.
Detailed Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is adapted from standard cell viability assay procedures and can be used to determine the IC50 of this compound.[6]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Then, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is based on standard methods for detecting apoptosis by flow cytometry.[7]
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., 0, 5, 10, 15 µM) for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered apoptotic.
Western Blotting
This is a general protocol for detecting protein expression levels.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and system (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-KRAS, anti-pERK, anti-cleaved Caspase-3, anti-PARP, anti-LC3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
KRAS Activation Assay (Raf-1-RBD Pull-down)
This assay specifically measures the amount of active, GTP-bound KRAS.
Materials:
-
KRAS Activation Assay Kit (containing Raf-1-RBD beads)
-
Cell lysis buffer from the kit
-
Primary antibody against KRAS
Procedure:
-
Cell Lysis: Treat and lyse the cells as per the kit's instructions.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Pull-down: Incubate the cell lysates with Raf-1-RBD beads to pull down the active GTP-KRAS.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins and analyze the amount of pulled-down KRAS by Western blotting using a KRAS-specific antibody.
Troubleshooting
-
Low this compound activity: Ensure the compound is fully dissolved in DMSO and then diluted in media. Check the KRAS mutation status of your cell line, as mutant lines are more sensitive.
-
High background in Western blots: Optimize antibody concentrations and increase the number and duration of wash steps.
-
Inconsistent flow cytometry results: Ensure single-cell suspension and proper gating. Use compensation controls for multi-color analysis.
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate KRAS-driven cellular processes and explore its potential as a therapeutic agent.
References
- 1. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | KRAS agonist | Probechem Biochemicals [probechem.com]
- 4. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
KRA-53d3: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
KRA-533 is a novel small molecule KRAS agonist that presents a unique therapeutic strategy for cancers harboring KRAS mutations.[1] Unlike conventional inhibitors, this compound binds to the GTP/GDP-binding pocket of both wild-type and mutant KRAS, preventing GTP cleavage and locking KRAS in its active, GTP-bound state.[1][2] This sustained activation paradoxically triggers downstream signaling pathways leading to apoptosis and autophagy, ultimately suppressing tumor growth.[1][2] These application notes provide detailed protocols for the solubilization, preparation, and use of this compound in common laboratory settings, along with a summary of its physicochemical properties and a visualization of its mechanism of action.
Physicochemical and Solubility Data
This compound is an off-white to light brown solid powder.[2][3] For optimal experimental outcomes, it is crucial to ensure proper solubilization and storage.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆BrNO₃ | [2] |
| Molecular Weight | 314.18 g/mol | [2] |
| CAS Number | 10161-87-2 | [2] |
| Appearance | Off-white to light brown solid | [2] |
| Purity (HPLC) | ≥98% | [3][4] |
| Storage (Powder) | -20°C for up to 3 years | [2] |
| Storage (In Solvent) | -80°C for up to 6 months, -20°C for up to 1 month | [2] |
| Solvent | Solubility | Notes | Reference |
| DMSO | Up to 250 mg/mL (795.72 mM) | Ultrasonic treatment may be required to achieve full dissolution. | [2][5] |
| 2 mg/mL | Results in a clear solution. | [3] |
Note: It is highly recommended to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility.[2]
Mechanism of Action
This compound functions as a KRAS agonist. It binds to the nucleotide-binding pocket of KRAS, including common mutants like G12C, G12D, and G13D, and prevents the hydrolysis of GTP to GDP.[1][6] This leads to an accumulation of the active, GTP-bound form of KRAS.[1] The sustained, high-level activation of KRAS triggers downstream effector pathways, including the MAPK/ERK pathway, which paradoxically promotes apoptosis and autophagy in cancer cells.[2][7]
Caption: Mechanism of action of this compound as a KRAS agonist.
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, use 3.14 mg of this compound (Molecular Weight: 314.18 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
General Protocol for In Vitro Cell-Based Assays
This protocol provides a general workflow for treating cancer cell lines with this compound.
Materials:
-
Cancer cell lines of interest (e.g., lung cancer cell lines with and without KRAS mutations)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Multi-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., cell viability assay kits, antibodies for Western blotting)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the specific assay and cell line. Allow the cells to adhere and grow overnight.
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 15 µM).[7] Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level toxic to the cells (typically <0.5%).
-
Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 48 hours for apoptosis and KRAS activity assays).[2][7]
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as:
-
Cell Viability Assays: (e.g., MTT, CellTiter-Glo) to assess the effect on cell proliferation.
-
Western Blotting: To analyze the levels of active KRAS (KRAS-GTP), pERK, and markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) and autophagy (e.g., LC3-I/II, Beclin-1).[7]
-
Flow Cytometry: For apoptosis analysis using Annexin V/PI staining.[7]
-
Caption: General experimental workflow for in vitro studies with this compound.
Preparation of this compound for In Vivo Studies
For in vivo experiments, this compound is typically administered via intraperitoneal (i.p.) injection.[2] Due to its low aqueous solubility, a suitable vehicle is required.
Recommended Formulation (Example):
A common formulation for compounds with low water solubility is a mixture of DMSO and a carrier oil (e.g., corn oil).
Procedure for a 10:90 DMSO:Corn Oil Formulation:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 2.5 mg/mL working solution for injection, take 100 µL of the 25 mg/mL DMSO stock solution and add it to 900 µL of corn oil.
-
Mix thoroughly to obtain a clear solution or a fine suspension.
Note: The optimal therapeutic index for this compound in mouse xenograft models has been observed between 7.5 mg/kg and 30 mg/kg.[2] The dosing volume should be adjusted based on the animal's weight. It is recommended to test different formulations to ensure stability and bioavailability for your specific animal model.
Concluding Remarks
This compound represents a promising tool for studying KRAS biology and a potential therapeutic agent for KRAS-driven cancers. Adherence to these guidelines for its preparation and use will facilitate reproducible and reliable experimental results. Researchers should note that lung cancer cell lines with KRAS mutations have shown greater sensitivity to this compound compared to those without the mutation.[1]
References
- 1. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. aobious.com [aobious.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | KRAS agonist | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
Application Notes: Western Blot Analysis of KRA-533 Treated Cells
Introduction
KRA-533 is a novel small molecule KRAS agonist that has demonstrated potent anti-tumor activity in preclinical models of KRAS-mutant cancers.[1][2] Unlike conventional inhibitors, this compound binds to the GTP/GDP-binding pocket of both wild-type and mutant KRAS proteins, preventing GTP cleavage and locking KRAS in its active, GTP-bound state.[1][3] This sustained activation of KRAS signaling paradoxically triggers programmed cell death pathways, including apoptosis and autophagy, leading to the suppression of cancer cell growth.[1][4] Western blot analysis is a critical technique to elucidate the molecular mechanisms of this compound action by quantifying the changes in key proteins involved in the KRAS signaling cascade and downstream cellular processes.
Mechanism of Action
This compound functions as a KRAS agonist.[3] It binds to the nucleotide-binding pocket of KRAS, inhibiting its intrinsic GTPase activity.[1] This results in the accumulation of GTP-bound KRAS, leading to hyperactivation of downstream signaling pathways such as the RAF-MEK-ERK (MAPK) pathway.[4][5] Interestingly, this hyperactivation in cancer cells, particularly those harboring KRAS mutations, does not promote proliferation but instead induces apoptosis and autophagy.[1][4] Western blot analysis can confirm the activation of KRAS and monitor the induction of apoptotic and autophagic markers.
Expected Outcomes of this compound Treatment
Treatment of cancer cell lines with this compound is expected to result in dose-dependent changes in the expression and post-translational modification of several key proteins. These changes can be effectively monitored by Western blot analysis.
-
Activation of KRAS Signaling: An increase in the active, GTP-bound form of KRAS (KRAS-GTP) is anticipated. This can be assessed by a pull-down assay using Raf-1-RBD beads followed by Western blotting for KRAS.[1] Concurrently, an increase in the phosphorylation of downstream effectors, such as ERK (pERK), is expected.[3][5]
-
Induction of Apoptosis: The induction of apoptosis can be monitored by detecting the cleavage of caspase-3 and PARP.[3][5] An increase in the active (cleaved) forms of these proteins is indicative of apoptotic cell death.
-
Induction of Autophagy: Autophagy induction can be observed by an increase in the levels of Beclin-1 and the conversion of LC3-I to LC3-II.[4][6] A decrease in the autophagy substrate p62 can also be indicative of autophagic flux.[1]
Quantitative Data Summary
The following tables summarize the expected quantitative changes in protein expression following this compound treatment based on published literature. The data is presented as fold change relative to vehicle-treated control cells.
Table 1: Effect of this compound on KRAS Signaling Pathway Proteins
| Target Protein | Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Expected Fold Change vs. Control |
| KRAS-GTP | H157 | 0 - 15 | 48 | Dose-dependent increase |
| KRAS-GTP | HCC827 | 10 | 48 | Increased |
| pERK | H157 | 0 - 15 | 48 | Dose-dependent increase |
Table 2: Effect of this compound on Apoptosis Marker Proteins
| Target Protein | Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Expected Fold Change vs. Control |
| Active Caspase-3 | H157 | 0 - 15 | 48 | Dose-dependent increase |
| Cleaved PARP | H157 | 0 - 15 | 48 | Dose-dependent increase |
Table 3: Effect of this compound on Autophagy Marker Proteins
| Target Protein | Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Expected Fold Change vs. Control |
| Beclin-1 | A549, H157, Calu-1 | 5, 10, 15 | 48 | Dose-dependent increase |
| LC3-II | A549, H157, Calu-1 | 5, 10, 15 | 48 | Dose-dependent increase |
| p62 | A549, H157 | 10 | 48 | Decreased (in the presence of chloroquine) |
Experimental Protocols
A. Cell Culture and this compound Treatment
-
Culture human lung cancer cell lines (e.g., A549, H157, Calu-1, H292) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 5, 10, 15 µM) for 48 hours. The "0" µM concentration should be a DMSO vehicle control.[4]
B. Protein Extraction
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.[7]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.[7]
-
Collect the supernatant containing the total protein and determine the protein concentration using a BCA protein assay kit.
C. KRAS Activation Assay (Raf-1-RBD Pull-down)
-
Incubate 500 µg of total protein lysate with Raf-1-RBD agarose beads overnight at 4°C with gentle rotation.
-
Wash the beads three times with lysis buffer.
-
Elute the bound proteins by boiling in 2x Laemmli sample buffer for 5-10 minutes.[7]
-
The eluted sample contains the active GTP-bound KRAS.
D. Western Blot Analysis
-
Prepare protein samples by mixing the cell lysate with Laemmli sample buffer and boiling for 5-10 minutes.[7]
-
Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel.[7]
-
Separate the proteins by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., KRAS, pERK, active caspase-3, cleaved PARP, Beclin-1, LC3, p62, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the results using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Caption: this compound signaling pathway.
Caption: Western blot experimental workflow.
References
- 1. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing KRA-533 Efficacy Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRA-533 is a novel small molecule KRAS agonist that presents a paradoxical anti-cancer strategy. It functions by binding to the GTP/GDP-binding pocket of the KRAS protein, which prevents the cleavage of GTP to GDP.[1][2] This leads to an accumulation of the constitutively active, GTP-bound form of KRAS.[1][2] Instead of promoting cell survival, this hyperactivation of KRAS signaling triggers both apoptotic and autophagic cell death pathways in cancer cells.[1][3] Notably, lung cancer cell lines with KRAS mutations exhibit higher sensitivity to this compound compared to those with wild-type KRAS.[1][2]
These application notes provide detailed protocols for commonly used cell viability assays—MTT, XTT, and CellTiter-Glo—to evaluate the efficacy of this compound in cancer cell lines.
This compound Mechanism of Action and Downstream Effects
This compound's unique mechanism of action results in the hyperactivation of the KRAS signaling pathway, leading to programmed cell death. This process involves the activation of downstream effectors and the initiation of apoptosis and autophagy.
Caption: this compound signaling pathway leading to cell death.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various non-small cell lung cancer (NSCLC) cell lines as determined by an MTS cell proliferation assay after 48 hours of treatment.[1]
| Cell Line | KRAS Mutation Status | IC50 of this compound (µM) |
| A549 | G12S | 8.5 |
| H157 | G12C | 9.2 |
| Calu-1 | G12C | 10.8 |
| H292 | Wild-Type | >20 |
Data sourced from Xu K, et al. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy. Mol Cancer. 2019;18(1):85.[1]
Experimental Protocols
Herein are detailed protocols for three common cell viability assays suitable for assessing the efficacy of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.
Experimental Workflow:
Caption: MTT assay experimental workflow.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to the MTT assay, the XTT assay measures metabolic activity. However, the resulting formazan product is water-soluble, eliminating the need for a solubilization step.
Experimental Workflow:
Caption: XTT assay experimental workflow.
Protocol:
-
Cell Seeding: Follow the same procedure as for the MTT assay.
-
Compound Treatment: Follow the same procedure as for the MTT assay.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
XTT Reagent Preparation: Just before use, prepare the XTT working solution by mixing the XTT reagent and the electron-coupling solution according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized based on the cell type and density.
-
Absorbance Measurement: Shake the plate gently. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to reduce background noise.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
Experimental Workflow:
Caption: CellTiter-Glo® assay experimental workflow.
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C and 5% CO2 for 24 hours.
-
Compound Treatment: Follow the same procedure as for the MTT assay.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the luminescence of the blank from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
References
Application Notes and Protocols for In Vivo Dosing and Administration of KRA-533
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRA-533 is a novel small molecule KRAS agonist that has demonstrated potential as a therapeutic agent against mutant KRAS-driven cancers.[1][2] It functions by binding to the GTP/GDP-binding pocket of KRAS, which prevents the cleavage of GTP to GDP.[1][2][3] This leads to an accumulation of the active, GTP-bound form of KRAS.[1][2] Paradoxically, this sustained activation of KRAS signaling has been shown to induce both apoptosis and autophagic cell death in cancer cells, thereby suppressing tumor growth.[1][2][4]
These application notes provide a comprehensive overview of the in vivo dosing and administration of this compound based on preclinical studies. The included protocols are intended to serve as a guide for researchers designing and executing in vivo experiments with this compound.
Data Presentation
Table 1: In Vivo Dosing Regimens for this compound in Murine Models
| Animal Model | Cancer Type | Dosing Range | Administration Route | Dosing Frequency | Treatment Duration | Key Outcomes | Reference |
| Nu/Nu nude mice with A549 (KRAS G12S) xenografts | Lung Cancer | 0, 7.5, 15, 30 mg/kg/day | Intraperitoneal (i.p.) | Daily | 28 days | Dose-dependent tumor growth suppression; Induction of apoptosis and autophagy. | [1][5] |
| Genetically engineered mice with KRAS G12D-driven lung cancer | Lung Cancer | 20 mg/kg/day | Intraperitoneal (i.p.) | Daily | 3 months | Potent inhibition of tumor growth and prolonged survival. | [1] |
Table 2: Summary of In Vivo Efficacy and Toxicity of this compound
| Parameter | Observation | Dose Range | Reference |
| Efficacy | |||
| Tumor Growth Inhibition | Dose-dependent suppression of tumor volume. | 7.5 - 30 mg/kg/day | [1][6] |
| Apoptosis Induction | Increased active caspase-3 in tumor tissues. | 7.5 - 30 mg/kg/day | [1] |
| Autophagy Induction | Increased LC3-II in tumor tissues. | 7.5 - 30 mg/kg/day | [1] |
| Toxicity | |||
| Body Weight | No significant weight loss observed. | 7.5 - 30 mg/kg/day | [1] |
| Hematology (WBC, RBC, PLT) | Within normal range. | 7.5 - 30 mg/kg/day | [1] |
| Kidney Function (BUN) | Within normal range. | 7.5 - 30 mg/kg/day | [1] |
| Liver Function (ALT/AST) | Within normal range. | 7.5 - 30 mg/kg/day | [1] |
| Histopathology of Normal Tissues | No evidence of toxicities in brain, heart, lung, liver, spleen, kidney, and intestine. | 7.5 - 30 mg/kg/day | [1] |
| Therapeutic Index | Optimal therapeutic index identified. | 7.5 - 30 mg/kg/day | [1][6] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile, light-protected microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to create a 25 mg/mL stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. Gentle warming and vortexing may be required to fully dissolve the compound.
-
For the final injection formulation, a suggested vehicle is a mixture of DMSO and corn oil (e.g., a 10:90 ratio).
-
To prepare a 2.5 mg/mL working solution, take 100 µL of the 25 mg/mL DMSO stock solution and add it to 900 µL of sterile corn oil.
-
Mix thoroughly by vortexing or sonication until a clear or uniform suspension is achieved.
-
Prepare fresh formulations daily and protect them from light.
Note: The solubility and stability of this compound in other vehicles should be determined empirically.
Protocol 2: In Vivo Dosing in a Xenograft Mouse Model
Animal Model:
-
Nu/Nu nude mice, 6-8 weeks old.
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Tumor Cell Implantation: Subcutaneously inject A549 human lung cancer cells (or other relevant mutant KRAS cell line) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=6-10 mice per group).
-
Dosing:
-
Administer this compound or vehicle control via intraperitoneal (i.p.) injection daily.
-
Dose volumes should be calculated based on the individual mouse's body weight. A typical injection volume is 100 µL per 10g of body weight.
-
The recommended dose range for efficacy studies is 7.5 to 30 mg/kg/day.[1]
-
-
Monitoring:
-
Measure tumor volumes and body weights every 2-3 days throughout the study.
-
Observe the mice daily for any signs of toxicity or distress.
-
-
Endpoint:
-
After the specified treatment duration (e.g., 28 days), euthanize the mice.[1]
-
Collect tumors for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).
-
Collect blood and major organs for toxicity assessment (e.g., CBC, serum chemistry, histopathology).
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound action on the KRAS signaling pathway.
In Vivo Xenograft Study Workflow
Caption: Experimental workflow for an in vivo xenograft study with this compound.
References
- 1. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | KRAS agonist | CAS 10161-87-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Note: Flow Cytometry Analysis of Apoptosis Following KRA-533 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRA-533 is a novel small molecule agonist of the KRAS protein.[1][2][3] It functions by binding to the GTP/GDP binding pocket of KRAS, preventing GTP cleavage and resulting in the accumulation of constitutively active, GTP-bound KRAS.[1][2] This hyperactivation of KRAS paradoxically triggers both apoptotic and autophagic cell death pathways in cancer cells, particularly those harboring KRAS mutations.[1][2][4] The induction of apoptosis by this compound is associated with increased phosphorylation of ERK, activation of caspase-3, and cleavage of poly (ADP-ribose) polymerase (PARP).[1][5]
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. This application note provides detailed protocols for assessing apoptosis in cancer cells treated with this compound using three key flow cytometry-based assays:
-
Annexin V and Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Mitochondrial Membrane Potential Assay: To measure the disruption of the mitochondrial membrane potential (ΔΨm), an early event in apoptosis.
-
Caspase-3/7 Activity Assay: To detect the activation of executioner caspases, a hallmark of apoptosis.
Signaling Pathway of this compound-Induced Apoptosis
This compound hyperactivates the KRAS signaling pathway, leading to a cascade of events that culminate in apoptosis. The diagram below illustrates this proposed mechanism.
Caption: this compound signaling pathway leading to apoptosis.
Experimental Workflow
The following diagram outlines the general workflow for the flow cytometry analysis of apoptosis after this compound treatment.
Caption: Experimental workflow for apoptosis analysis.
Data Presentation
Quantitative data from flow cytometry experiments should be summarized in a clear and organized manner. The following tables provide templates for presenting results from this compound treatment experiments.
Table 1: Dose-Dependent Effect of this compound on Apoptosis (Annexin V/PI Staining)
| This compound Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 5 | 75.6 ± 3.5 | 15.8 ± 2.2 | 8.6 ± 1.3 |
| 10 | 50.1 ± 4.2 | 35.4 ± 3.1 | 14.5 ± 2.0 |
| 15 | 25.8 ± 3.9 | 50.2 ± 4.5 | 24.0 ± 2.8 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Effect of this compound on Mitochondrial Membrane Potential and Caspase-3/7 Activity
| Treatment (10 µM this compound) | % Cells with Depolarized Mitochondria (Low ΔΨm) | % Caspase-3/7 Positive Cells |
| Vehicle Control | 5.3 ± 1.1 | 3.1 ± 0.7 |
| 24 hours | 28.9 ± 2.5 | 25.4 ± 2.1 |
| 48 hours | 52.7 ± 4.8 | 48.9 ± 3.9 |
Data are presented as mean ± standard deviation (n=3).
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Seed cancer cells (e.g., A549, H157, or other KRAS-mutant cell lines) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 15 µM) for the desired time period (e.g., 24, 48 hours).[4] Include a vehicle-only control (e.g., DMSO).
Protocol for Annexin V and Propidium Iodide (PI) Staining
This protocol is adapted from standard methods for apoptosis detection.[6][7]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
Carefully collect the cell culture medium (which contains detached apoptotic cells) into a 15 mL conical tube.
-
Wash the adherent cells once with PBS.
-
Detach the adherent cells using trypsin-EDTA.
-
Combine the detached cells with the collected culture medium.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 1 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up compensation and gates.
-
Interpretation of Results:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Protocol for Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol utilizes a cationic dye such as JC-1 or JC-10 to assess mitochondrial health.[9][10][11] In healthy cells with a high ΔΨm, these dyes form aggregates that fluoresce red/orange. In apoptotic cells with a low ΔΨm, the dyes remain in their monomeric form and fluoresce green.[9][11]
Materials:
-
JC-1 or JC-10 reagent
-
Assay Buffer (specific to the kit)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
PBS, cold
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting and Washing: Harvest and wash cells as described in the Annexin V protocol (steps 2.1 and 2.2).
-
Staining:
-
Resuspend the cell pellet in 500 µL of the manufacturer's recommended assay buffer or pre-warmed cell culture medium.
-
Add the JC-1/JC-10 reagent to the recommended final concentration.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Centrifuge the cells at 400 x g for 5 minutes.
-
Discard the supernatant and wash the cells once or twice with 1X Assay Buffer, as recommended by the manufacturer.[12]
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of 1X Assay Buffer.
-
Analyze the samples on a flow cytometer, detecting green fluorescence (e.g., FITC channel) and red/orange fluorescence (e.g., PE channel).
-
The ratio of red/orange to green fluorescence is used to determine the mitochondrial membrane potential.
-
Interpretation of Results:
-
Healthy cells: High red/orange fluorescence and low green fluorescence.
-
Apoptotic cells: A shift from red/orange to green fluorescence, indicating mitochondrial depolarization.[9]
Protocol for Caspase-3/7 Activity Assay
This assay uses a cell-permeable, non-toxic substrate (e.g., a DEVD peptide conjugated to a fluorochrome) that binds to activated caspase-3 and -7.[13][14]
Materials:
-
Fluorogenic caspase-3/7 substrate (e.g., TF2-DEVD-FMK)
-
Wash Buffer (specific to the kit)
-
PBS, cold
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting and Washing: Harvest and wash cells as described in the Annexin V protocol (steps 2.1 and 2.2).
-
Staining:
-
Resuspend the cell pellet in 500 µL of the manufacturer's recommended assay buffer or cell culture medium.
-
Add the caspase-3/7 substrate to the recommended final concentration.[13]
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Centrifuge the cells at 400 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with 1X Wash Buffer.[13]
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of assay buffer.
-
Analyze the samples on a flow cytometer using the appropriate laser and filter for the chosen fluorochrome (e.g., FITC channel for green fluorescence).
-
Interpretation of Results:
-
An increase in the percentage of fluorescent cells indicates an increase in caspase-3/7 activity and apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | KRAS agonist | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Cell Meter™ JC-10 Mitochondrion Membrane Potential Assay Kit *Optimized for Flow Cytometry Assays* | AAT Bioquest [aatbio.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. stemcell.com [stemcell.com]
Detecting Autophagy in KRA-533 Stimulated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRA-533 is a novel small molecule KRAS agonist that has been shown to induce both apoptosis and autophagic cell death in cancer cells, particularly those harboring KRAS mutations.[1][2][3][4][5][6][7] It functions by binding to the GTP/GDP-binding pocket of KRAS, preventing GTP cleavage and leading to an accumulation of the active GTP-bound form of KRAS.[1][2][3][4] This hyperactivation of KRAS signaling triggers downstream pathways that result in cell death. Understanding and accurately quantifying the induction of autophagy by this compound is crucial for elucidating its mechanism of action and for the development of novel cancer therapies.
These application notes provide detailed protocols for the detection and quantification of autophagy in cells stimulated with this compound, focusing on established methodologies such as Western blotting for autophagy markers, fluorescence microscopy of GFP-LC3 puncta, and the assessment of autophagic flux. Additionally, a protocol for transmission electron microscopy is included as a gold-standard method for the morphological identification of autophagic vesicles.
Signaling Pathway Overview
This compound acts as a KRAS agonist, leading to the accumulation of GTP-bound KRAS. This sustained activation of KRAS is thought to trigger downstream signaling cascades that initiate the autophagic process, ultimately contributing to cell death.
Caption: this compound signaling pathway leading to autophagy.
Key Autophagy Detection Methods
Several robust methods can be employed to monitor the induction of autophagy in response to this compound treatment. A multi-assay approach is recommended for comprehensive and reliable results.
Western Blotting for Autophagy-Related Proteins
Western blotting is a fundamental technique to assess the levels of key proteins involved in the autophagy pathway. The conversion of LC3-I to its lipidated form, LC3-II, is a hallmark of autophagosome formation. Additionally, the levels of Beclin1 (involved in the initiation of autophagy) and p62/SQSTM1 (an autophagy substrate that is degraded during the process) provide further insights.[2]
Experimental Workflow:
Caption: Western blot workflow for autophagy markers.
Quantitative Data Summary:
The following tables summarize the expected outcomes from Western blot analysis of human lung cancer cell lines treated with this compound for 48 hours.
Table 1: LC3-II/Actin Ratio (Fold Change vs. Control)
| Cell Line (KRAS Status) | This compound (5 µM) | This compound (10 µM) | This compound (15 µM) |
| A549 (Mutant) | ~1.5 - 2.0 | ~2.5 - 3.5 | ~4.0 - 5.0 |
| H157 (Mutant) | ~1.2 - 1.8 | ~2.0 - 3.0 | ~3.5 - 4.5 |
| Calu-1 (Mutant) | ~1.3 - 1.9 | ~2.2 - 3.2 | ~3.8 - 4.8 |
| H292 (Wild-Type) | ~1.1 - 1.4 | ~1.5 - 2.0 | ~2.0 - 2.5 |
Table 2: p62/Actin Ratio (Fold Change vs. Control)
| Cell Line (KRAS Status) | This compound (5 µM) | This compound (10 µM) | This compound (15 µM) |
| A549 (Mutant) | ~0.8 - 0.9 | ~0.6 - 0.7 | ~0.4 - 0.5 |
| H157 (Mutant) | ~0.8 - 0.9 | ~0.7 - 0.8 | ~0.5 - 0.6 |
| Calu-1 (Mutant) | ~0.8 - 0.9 | ~0.6 - 0.7 | ~0.4 - 0.5 |
| H292 (Wild-Type) | ~0.9 - 1.0 | ~0.8 - 0.9 | ~0.7 - 0.8 |
Table 3: Beclin1/Actin Ratio (Fold Change vs. Control)
| Cell Line (KRAS Status) | This compound (5 µM) | This compound (10 µM) | This compound (15 µM) |
| A549 (Mutant) | ~1.2 - 1.5 | ~1.5 - 2.0 | ~1.8 - 2.5 |
| H157 (Mutant) | ~1.1 - 1.4 | ~1.4 - 1.8 | ~1.6 - 2.2 |
| Calu-1 (Mutant) | ~1.2 - 1.6 | ~1.6 - 2.1 | ~1.9 - 2.6 |
| H292 (Wild-Type) | ~1.0 - 1.2 | ~1.2 - 1.5 | ~1.4 - 1.8 |
GFP-LC3 Puncta Formation Assay
This fluorescence microscopy-based assay visualizes the translocation of LC3 to autophagosome membranes.[8][9] Cells are transfected with a plasmid encoding a GFP-LC3 fusion protein. Under basal conditions, GFP-LC3 is diffusely distributed in the cytoplasm. Upon autophagy induction, GFP-LC3 is recruited to autophagosomes, appearing as distinct fluorescent puncta.
Experimental Workflow:
Caption: GFP-LC3 puncta formation assay workflow.
Quantitative Data Summary:
The following table summarizes the expected percentage of cells exhibiting GFP-LC3 puncta after treatment with this compound for 48 hours.[1]
Table 4: Percentage of Cells with GFP-LC3 Puncta
| Cell Line (KRAS Status) | Control (DMSO) | This compound (5 µM) | This compound (10 µM) | This compound (15 µM) |
| A549 (Mutant) | ~5-10% | ~20-30% | ~40-50% | ~60-70% |
| H157 (Mutant) | ~5-10% | ~15-25% | ~35-45% | ~55-65% |
| Calu-1 (Mutant) | ~5-10% | ~20-30% | ~45-55% | ~65-75% |
| H292 (Wild-Type) | ~5-10% | ~10-15% | ~20-25% | ~30-35% |
Autophagic Flux Assay with Bafilomycin A1
An increase in LC3-II or GFP-LC3 puncta can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes.[3][10][11][12] An autophagic flux assay is essential to distinguish between these two possibilities. This is achieved by treating cells with this compound in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1, which prevents the fusion of autophagosomes with lysosomes. A greater accumulation of LC3-II in the presence of Bafilomycin A1 and this compound, compared to Bafilomycin A1 alone, indicates a true induction of autophagic flux.
Experimental Logic:
Caption: Logic of the autophagic flux assay.
Quantitative Data Summary:
Table 5: Expected LC3-II/Actin Ratio (Fold Change vs. Untreated Control)
| Treatment | Expected Outcome | Interpretation |
| Control (DMSO) | 1.0 | Basal autophagy |
| This compound (10 µM) | > 1.0 (e.g., 2.5-3.5) | Increased autophagosomes |
| Bafilomycin A1 (100 nM) | > 1.0 (e.g., 3.0-4.0) | Blocked basal autophagic flux |
| This compound + Bafilomycin A1 | Significantly > Baf A1 alone (e.g., 6.0-8.0) | This compound induces autophagic flux |
Detailed Experimental Protocols
Protocol 1: Western Blotting for LC3-I/II, Beclin1, and p62
Materials:
-
This compound
-
Human lung cancer cell lines (e.g., A549, H157, Calu-1, H292)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-Beclin1, Mouse anti-p62, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with desired concentrations of this compound (e.g., 0, 5, 10, 15 µM) for 48 hours. Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control (β-actin).
-
Protocol 2: GFP-LC3 Puncta Formation Assay
Materials:
-
This compound
-
Human lung cancer cell lines
-
GFP-LC3 plasmid
-
Transfection reagent
-
Glass coverslips
-
4% paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells on glass coverslips in 12-well plates.
-
Transfect the cells with the GFP-LC3 plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow 24 hours for protein expression.
-
-
Treatment:
-
Treat the transfected cells with this compound (e.g., 0, 5, 10, 15 µM) for 48 hours.
-
-
Fixation and Mounting:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium containing DAPI.
-
-
Microscopy and Quantification:
-
Visualize the cells using a fluorescence microscope.
-
Acquire images from multiple random fields for each condition.
-
Count the number of cells with a punctate GFP-LC3 pattern (e.g., >5 puncta per cell) and the total number of GFP-positive cells.
-
Express the data as the percentage of cells with GFP-LC3 puncta.
-
Protocol 3: Autophagic Flux Assay by Western Blot
Materials:
-
Same as Protocol 1, with the addition of Bafilomycin A1.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells as described in Protocol 1.
-
Set up four treatment groups:
-
Vehicle control (DMSO)
-
This compound (e.g., 10 µM)
-
Bafilomycin A1 (e.g., 100 nM)
-
This compound + Bafilomycin A1
-
-
For the combination group, add this compound for the full treatment duration (e.g., 48 hours) and add Bafilomycin A1 for the final 2-4 hours of incubation.
-
-
Western Blotting:
-
Follow the Western blotting procedure as described in Protocol 1 to detect LC3-II and a loading control.
-
-
Data Analysis:
-
Quantify the LC3-II band intensity and normalize to the loading control.
-
Compare the LC3-II levels across the four treatment groups. Autophagic flux is indicated by a significant increase in LC3-II in the this compound + Bafilomycin A1 group compared to the Bafilomycin A1 only group.
-
Protocol 4: Transmission Electron Microscopy (TEM) for Autophagosome Visualization
Materials:
-
This compound
-
Cell culture supplies
-
Primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer)
-
Secondary fixative (e.g., 1% osmium tetroxide)
-
Uranyl acetate and lead citrate for staining
-
Resin for embedding
-
Ultramicrotome
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells with this compound as desired.
-
Wash cells with PBS and fix with primary fixative for 1-2 hours at room temperature.
-
-
Sample Processing:
-
Scrape the cells and pellet them.
-
Post-fix with osmium tetroxide for 1 hour.
-
Dehydrate the pellet through a graded series of ethanol concentrations.
-
Infiltrate and embed the pellet in resin.
-
-
Sectioning and Staining:
-
Generate ultrathin sections (70-90 nm) using an ultramicrotome.
-
Mount the sections on copper grids.
-
Stain the sections with uranyl acetate and lead citrate.
-
-
Imaging:
-
Examine the sections using a transmission electron microscope.
-
Identify and capture images of autophagosomes (double-membraned vesicles containing cytoplasmic material) and autolysosomes (single-membraned vesicles with degraded contents).
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the role of autophagy in the cellular response to this compound. By employing a combination of Western blotting, fluorescence microscopy, and autophagic flux assays, a robust and quantitative assessment of this compound-induced autophagy can be achieved. For definitive morphological evidence, transmission electron microscopy is recommended. These methods will aid in further characterizing the mechanism of action of this compound and its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Direct quantification of autophagic flux by a single molecule-based probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Quantification of GFP-LC3+ Dots by Automated Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a specific live-cell assay for native autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating KRA-533 Resistance Using Lentiviral Transduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRA-533 is a novel small molecule KRAS agonist that functions by binding to the GTP/GDP-binding pocket of KRAS, preventing GTP cleavage and leading to an accumulation of the active, GTP-bound form of KRAS.[1][2][3][4] This hyperactivation of KRAS paradoxically triggers apoptotic and autophagic cell death pathways, demonstrating potent anti-tumor activity, particularly in cancer cell lines harboring KRAS mutations.[2][4][5] As with many targeted therapies, the development of drug resistance is a significant clinical challenge that can limit the long-term efficacy of this compound.[6] Understanding the molecular mechanisms that drive this resistance is critical for developing effective combination therapies and next-generation KRAS-targeted agents.
Lentiviral vector technology provides a robust and efficient platform for modeling and investigating drug resistance mechanisms in vitro and in vivo.[7][8] By enabling the stable, long-term expression or knockdown of specific genes, researchers can create cell line models that mimic clinical resistance.[9][10] These models are invaluable for identifying and validating resistance pathways, screening for synergistic drug combinations, and elucidating the complex signaling networks that cancer cells exploit to evade therapy.
These application notes provide a comprehensive set of protocols for utilizing lentiviral transduction to generate cell line models for studying this compound resistance. The methodologies cover lentivirus production, target cell transduction, assessment of drug sensitivity, and analysis of downstream signaling pathways.
Principle of the Method
Lentiviral vectors can be engineered to deliver a genetic payload to modulate genes hypothesized to be involved in this compound resistance. This can be approached in two primary ways:
-
Gene Overexpression (Gain-of-Function): To test whether the upregulation of a specific gene confers resistance, its open reading frame (ORF) can be cloned into a lentiviral transfer plasmid. Transduction of this compound-sensitive cells with the resulting virus will lead to stable overexpression of the protein of interest. Potential candidate genes could include anti-apoptotic proteins (e.g., Bcl-2, Mcl-1), components of survival pathways that counteract KRAS-induced death signals, or drug efflux pumps.
-
Gene Knockdown (Loss-of-Function): To investigate if the loss of a pro-apoptotic or tumor-suppressor gene contributes to resistance, a short hairpin RNA (shRNA) targeting the gene can be delivered via a lentiviral vector. Stable knockdown of the target gene may render cells less sensitive to this compound-induced cell death.
By comparing the drug sensitivity of the engineered cells to that of control cells (transduced with an empty vector), researchers can validate specific genes as drivers of this compound resistance.
Experimental Workflow and Signaling
Caption: General workflow for studying this compound resistance.
Caption: Hypothetical resistance to this compound via pathway modulation.
Materials and Reagents
-
Cell Lines:
-
Plasmids:
-
Lentiviral transfer plasmid with gene/shRNA of interest (e.g., pLKO.1 for shRNA, pCDH-CMV for ORF)
-
Second-generation packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
-
Reagents for Cell Culture and Transfection:
-
Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine™ 3000, FuGENE® HD)
-
Polybrene® or hexadimethrine bromide
-
Selection antibiotic (e.g., Puromycin)
-
-
Reagents for Assays:
-
This compound
-
Cell viability assay kit (e.g., CellTiter-Glo®, MTT)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-PARP, anti-Caspase-3, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Detailed Experimental Protocols
Protocol 1: Lentiviral Particle Production
This protocol describes the co-transfection of HEK293T cells to produce replication-incompetent lentiviral particles.[7][8]
-
Day 1: Seed HEK293T Cells
-
Plate HEK293T cells in 10 cm dishes at a density that will result in 70-80% confluency at the time of transfection (approximately 24 hours later).[11]
-
Incubate at 37°C with 5% CO₂.
-
-
Day 2: Co-transfection
-
In a sterile tube, prepare the DNA mixture for each 10 cm dish:
-
10 µg of your lentiviral transfer plasmid (containing ORF or shRNA)
-
7.5 µg of psPAX2 packaging plasmid
-
2.5 µg of pMD2.G envelope plasmid
-
-
Add the plasmid mix to 500 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.[8]
-
Carefully add the transfection complex dropwise to the HEK293T cells. Swirl the plate gently to distribute.
-
Incubate at 37°C with 5% CO₂.
-
-
Day 4 & 5: Harvest Virus
-
At 48 hours post-transfection, carefully collect the virus-containing supernatant into a sterile 50 mL conical tube.[11]
-
Add 10 mL of fresh, complete medium to the plate and return it to the incubator.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.[8]
-
Centrifuge the pooled supernatant at 500 x g for 10 minutes at 4°C to pellet cell debris.
-
Filter the supernatant through a 0.45 µm PES filter to remove any remaining cells.
-
Aliquot the viral stock into cryovials and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Lentiviral Transduction of Target Cells
This protocol details how to infect the target cancer cell line with the harvested lentivirus to generate a stable cell line.[9][12]
-
Day 1: Seed Target Cells
-
Plate your target cancer cells in 6-well plates so they reach approximately 50-70% confluency on the day of transduction.
-
-
Day 2: Transduction
-
Thaw the lentiviral aliquot rapidly at 37°C.
-
Remove the culture medium from the cells.
-
Prepare the transduction medium: fresh complete medium containing 8 µg/mL Polybrene. Note: The optimal concentration of Polybrene can be cell-type dependent and should be determined empirically.[9]
-
Add the lentiviral stock to the transduction medium. It is recommended to test a range of Multiplicity of Infection (MOI) or viral volumes (e.g., 10 µL, 50 µL, 200 µL per well) to determine the optimal transduction efficiency. Include a well with no virus as a negative control.
-
Add the virus-containing medium to the cells and incubate at 37°C for 18-24 hours.[7]
-
-
Day 3 Onwards: Selection and Expansion
-
After incubation, remove the virus-containing medium and replace it with fresh complete medium.
-
Allow cells to recover for 24-48 hours.[7]
-
Begin antibiotic selection by replacing the medium with fresh medium containing the appropriate concentration of puromycin (or other selection agent). The optimal concentration must be determined beforehand by generating a kill curve for the parental cell line.
-
Replace the selection medium every 2-3 days until all cells in the non-transduced control well have died.[10]
-
Expand the surviving polyclonal population for subsequent experiments.
-
Protocol 3: Determination of this compound IC50
This protocol uses a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound, a key metric for quantifying drug resistance.[13][14][15]
-
Day 1: Seed Cells
-
Seed the transduced stable cells and parental/empty-vector control cells into 96-well plates at an appropriate density (e.g., 3,000-8,000 cells/well) to ensure they are in the exponential growth phase at the end of the assay.
-
-
Day 2: Drug Treatment
-
Prepare a 2X serial dilution of this compound in complete growth medium. A typical concentration range might be 0.01 µM to 50 µM. Include a vehicle-only (DMSO) control.
-
Remove the medium from the cells and add 100 µL of medium containing the different concentrations of this compound to the respective wells.
-
-
Day 5: Cell Viability Assay
-
After 72 hours of incubation, perform a cell viability assay (e.g., CellTiter-Glo) according to the manufacturer's protocol.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis
-
Normalize the data to the vehicle-only control wells (set to 100% viability).
-
Plot the normalized viability (%) against the log-transformed drug concentration.
-
Use a non-linear regression (four-parameter logistic curve) to fit the dose-response curve and calculate the IC50 value.[16] An increase in the IC50 value in the transduced cells compared to the control indicates acquired resistance.
-
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol is for analyzing changes in key signaling proteins to investigate the molecular mechanism of resistance.[17][18][19]
-
Cell Treatment and Lysis:
-
Seed transduced and control cells in 6-well plates.
-
Treat cells with this compound at a concentration around the determined IC50 for a relevant time period (e.g., 6, 24, or 48 hours). Include an untreated control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[18]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[17]
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts, add Laemmli sample buffer, and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, anti-PARP) overnight at 4°C with gentle agitation.[19]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of target proteins to a loading control (e.g., β-Actin, GAPDH).[18]
-
Data Presentation
Quantitative data should be summarized for clarity and ease of comparison.
Table 1: Transduction Efficiency and Stable Cell Line Generation
| Cell Line | Lentiviral Construct | Transduction Efficiency (% GFP+ Cells)* | Puromycin Selection (µg/mL) | Time to Establish Stable Line (Days) |
|---|---|---|---|---|
| A549 | pLKO.1-puro Empty Vector | >85% | 2.0 | 12 |
| A549 | pCDH-CMV-GeneX-puro | >85% | 2.0 | 14 |
| H157 | pLKO.1-puro Empty Vector | >90% | 1.5 | 11 |
| H157 | pCDH-CMV-GeneX-puro | >90% | 1.5 | 13 |
*Efficiency estimated using a parallel transduction with a GFP-expressing control virus.
Table 2: this compound IC50 Values in Parental and Transduced Cell Lines
| Cell Line | Genetic Modification | This compound IC50 (µM) ± SD | Fold Change in Resistance |
|---|---|---|---|
| A549 | Parental | 5.2 ± 0.6 | 1.0 |
| A549 | Empty Vector | 5.5 ± 0.8 | 1.1 |
| A549 | Overexpression of Gene X | 28.7 ± 3.1 | 5.5 |
| H157 | Parental | 8.1 ± 1.1 | 1.0 |
| H157 | Empty Vector | 8.4 ± 0.9 | 1.0 |
| H157 | Overexpression of Gene X | 35.2 ± 4.5 | 4.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Densitometry Analysis of Key Signaling Proteins Following this compound Treatment
| Cell Line | Treatment (10 µM this compound, 24h) | p-ERK / Total ERK (Fold Change) | Cleaved PARP / Actin (Fold Change) |
|---|---|---|---|
| A549 Empty Vector | Vehicle | 1.0 | 1.0 |
| A549 Empty Vector | This compound | 3.5 ± 0.4 | 4.8 ± 0.7 |
| A549 Gene X OE | Vehicle | 1.1 ± 0.2 | 0.9 ± 0.1 |
| A549 Gene X OE | This compound | 3.8 ± 0.5 | 1.5 ± 0.3 |
Band intensities are normalized to loading control and expressed as fold change relative to the vehicle-treated control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | KRAS agonist | Probechem Biochemicals [probechem.com]
- 4. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. azolifesciences.com [azolifesciences.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 10. addgene.org [addgene.org]
- 11. A Guide to Lentivirus Production (Protocol, Tips, & more!) | abm Inc. [info.abmgood.com]
- 12. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 13. pharmacology - Defining Resistance and Sensitivity Thresholds for IC50 - Biology Stack Exchange [biology.stackexchange.com]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. clyte.tech [clyte.tech]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Troubleshooting KRA-533 insolubility in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRA-533. The following information addresses common issues related to the solubility of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving directly in my cell culture medium. Why is this happening?
This compound, like many small molecule inhibitors, is a hydrophobic compound with low aqueous solubility.[1] Cell culture media are aqueous-based, making it difficult for hydrophobic compounds to dissolve directly. The standard and recommended method is to first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for dissolving this compound.[2][3][4] It is crucial to use anhydrous (water-free) DMSO, as moisture can negatively impact the solubility of the compound.[3]
Q3: I've prepared a DMSO stock of this compound, but a precipitate forms when I add it to my cell culture medium. What causes this and how can I prevent it?
This is a common issue known as "crashing out" or precipitation. It occurs when a concentrated organic stock solution is rapidly diluted into an aqueous medium where the compound is less soluble.[1] To prevent this, it is important to follow proper dilution techniques. The key is to ensure a gradual change in the solvent environment and to keep the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.1%.[5]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
For most cell lines, a final DMSO concentration of 0.1% or less is considered safe and should not cause significant cytotoxicity.[5] However, cell line sensitivity to DMSO can vary. It is always best practice to perform a vehicle control experiment (treating cells with the highest concentration of DMSO used in the experiment) to ensure that the observed effects are from this compound and not the solvent.
Troubleshooting Guide: this compound Insolubility in Cell Culture Media
If you are experiencing issues with this compound solubility, please follow the troubleshooting workflow below.
Problem: Precipitate forms upon dilution of this compound DMSO stock into cell culture media.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Solubility of this compound in DMSO
| Supplier | Concentration (mM) | Concentration (mg/mL) | Notes |
| Probechem | 10 | - | - |
| MedchemExpress | 795.72 | 250 | Ultrasonic treatment may be needed. Hygroscopic DMSO can impact solubility.[3] |
| Sigma-Aldrich | ~6.37 | 2 | Clear solution. |
| InvivoChem | ~795.7 | ~250 | - |
Molecular Weight of this compound: 314.18 g/mol [3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 3.14 mg of this compound.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Mix: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate for a brief period.[3]
-
Inspect: Visually confirm that the solution is clear and free of any particulates.
-
Store: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound in DMSO stock solution
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes and pipettes
Procedure:
-
Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C to improve solubility.
-
Intermediate Dilution (Recommended): To minimize the risk of precipitation, perform a serial dilution. For example, to achieve a final concentration of 10 µM:
-
Dilute the 10 mM stock solution 1:100 in pre-warmed medium to create a 100 µM intermediate solution.
-
Add the 100 µM intermediate solution to your cells at a 1:10 ratio.
-
-
Direct Dilution:
-
Calculate the volume of the 10 mM stock solution needed to achieve your desired final concentration. For a 10 µM final concentration in 10 mL of media, you would add 10 µL of the 10 mM stock.
-
Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling the tube/flask. This ensures rapid and even dispersion.
-
-
Final DMSO Concentration: Always calculate the final DMSO concentration in your culture and ensure it remains below 0.1%.
Visualization
Mechanism of Action of this compound
This compound is a small molecule agonist of KRAS.[2][6] It binds to the GTP/GDP-binding pocket of both wild-type and mutant KRAS proteins.[2] This binding event stabilizes KRAS in its active, GTP-bound state, leading to the induction of apoptosis and autophagy in cancer cells.[2][3]
Caption: this compound mechanism of action.
References
KRA-533 Technical Support Center: Optimizing Dosage for Maximum Therapeutic Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of KRA-533, a potent KRAS agonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule KRAS agonist. It functions by binding to the GTP/GDP binding pocket of the KRAS protein, which prevents the cleavage of GTP to GDP.[1][2][3][4][5] This leads to an accumulation of the active, GTP-bound form of KRAS.[2][3][6] The resulting sustained KRAS activation triggers downstream signaling pathways, including the MAPK/ERK pathway, ultimately inducing both apoptotic and autophagic cell death in cancer cells.[1][4][6][7]
Q2: Which type of cancer cell lines are most sensitive to this compound?
A2: Lung cancer cell lines with KRAS mutations have been shown to be more sensitive to this compound compared to those without KRAS mutations.[2][3][6][8] This suggests a degree of selectivity for cancer cells harboring KRAS mutations.[8]
Q3: What are the recommended starting concentrations for in vitro and in vivo experiments?
A3: For in vitro studies, a concentration range of 0-15 µM is a good starting point for dose-response experiments.[1][4][7] For in vivo xenograft models, an optimal therapeutic index has been observed between 7.5 mg/kg and 30 mg/kg, administered intraperitoneally.[1][2]
Q4: How can I confirm that this compound is activating KRAS in my experimental system?
A4: The most direct method to confirm KRAS activation is through a Raf-1-RBD (Ras-binding domain) pull-down assay followed by Western blotting for KRAS.[7][9] An increase in the amount of KRAS pulled down in this compound-treated cells compared to vehicle-treated controls indicates KRAS activation.[7] You can also assess the phosphorylation of downstream effectors like ERK (pERK) via Western blot as an indirect measure of KRAS pathway activation.[1][7]
Q5: Is it possible to observe KRAS activation without subsequent apoptosis or autophagy?
A5: Yes, it is possible. The cellular response to KRAS activation can be context-dependent. A lack of downstream effects despite confirmed KRAS activation could be due to several factors, including:
-
Cellular Resistance: The cell line may have intrinsic resistance mechanisms that bypass KRAS-induced cell death signaling.
-
Insufficient Agonist Concentration: The concentration of this compound may be sufficient to activate KRAS to a detectable level but not high enough to cross the threshold required to induce apoptosis or autophagy.
-
Suboptimal Treatment Duration: The time course of treatment may not be optimal for observing the induction of cell death pathways.
Troubleshooting Guides
Issue 1: Inconsistent or No KRAS Activation Observed
| Possible Cause | Recommended Action |
| Compound Instability | Prepare fresh stock solutions of this compound in DMSO for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[10] |
| Incorrect Assay Procedure | Ensure proper execution of the Raf-1-RBD pull-down assay. Use fresh lysates and perform all steps at 4°C to minimize GTP hydrolysis.[11] |
| Low Protein Lysate Concentration | Use a sufficient amount of total protein lysate for the pull-down assay (typically >0.5 mg).[11] |
| Cell Line Specificity | Confirm the KRAS mutation status of your cell line. The sensitivity to this compound can vary between different cell lines.[2] |
Issue 2: KRAS Activation is Confirmed, but No Apoptosis or Autophagy is Detected
| Possible Cause | Recommended Action |
| Sub-threshold Agonist Effect | Perform a dose-response experiment with a wider range of this compound concentrations. It's possible a higher concentration is needed to trigger cell death in your specific cell model. |
| Incorrect Timing of Analysis | Conduct a time-course experiment to identify the optimal time point for detecting apoptosis and autophagy markers (e.g., 24, 48, 72 hours post-treatment). |
| Dysfunctional Cell Death Machinery | Your cell line may have defects in the apoptotic or autophagic pathways. Consider using a positive control (e.g., staurosporine for apoptosis) to validate the cell death machinery. |
| Crosstalk Between Apoptosis and Autophagy | The balance between apoptosis and autophagy can be complex.[12][13][14] Analyze markers for both pathways simultaneously. Inhibition of one pathway might enhance the other. |
Data Presentation
Table 1: In Vitro Dose-Response of this compound in Human Lung Cancer Cell Lines
| Cell Line | KRAS Mutation Status | This compound Concentration (µM) | Incubation Time (hours) | Observed Effect |
| H157 | Mutant | 0-15 | 48 | Dose-dependent increase in KRAS activity, pERK, and apoptosis markers.[1] |
| HCC827 | Not specified | 10 | 48 | Enhanced KRAS activity.[1][4] |
| A549, Calu-1 | Mutant | 0-15 | 48 | Dose-dependent increase in KRAS activation, apoptosis, and autophagy.[7] |
| H292 | Wild-Type | 10 | 48 | Less sensitive to this compound-induced KRAS activation and cell growth suppression compared to mutant lines.[2][7] |
Table 2: In Vivo Efficacy of this compound in a Mutant KRAS Xenograft Model
| Treatment Group (Dose, mg/kg/day) | Treatment Duration (days) | Outcome |
| 0 (Vehicle) | 28 | Progressive tumor growth. |
| 7.5 | 28 | Dose-dependent suppression of tumor growth.[2] |
| 15 | 28 | Dose-dependent suppression of tumor growth.[2] |
| 30 | 28 | Dose-dependent suppression of tumor growth with induction of apoptosis and autophagy in tumor tissues.[1][2][15] |
Experimental Protocols
Protocol 1: KRAS Activation Assay (Raf-1-RBD Pull-Down)
-
Cell Lysis:
-
Culture cells to 80-90% confluency and treat with desired concentrations of this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse with 1X Assay/Lysis Buffer containing protease inhibitors.[11]
-
Scrape cells and incubate the lysate on ice for 10-20 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.[11][16]
-
-
Pull-Down:
-
Washing:
-
Elution and Western Blotting:
-
Resuspend the bead pellet in 2X reducing SDS-PAGE sample buffer and boil for 5 minutes.[16]
-
Analyze the supernatant by Western blot using an anti-KRAS antibody.
-
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Preparation:
-
Treat cells with this compound as required. Include both negative (vehicle) and positive controls.
-
Harvest both adherent and floating cells and wash with cold PBS.[1]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 3: Autophagy Assay (LC3-II Western Blot)
-
Sample Preparation:
-
Treat cells with this compound. To assess autophagic flux, include a condition where cells are co-treated with a lysosomal inhibitor like Bafilomycin A1 for the final few hours.[4]
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.[18]
-
Quantify protein concentration using a BCA assay.[18]
-
-
Western Blotting:
-
Separate equal amounts of protein on a 12-15% SDS-polyacrylamide gel.[18]
-
Transfer proteins to a PVDF membrane.[18]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[18]
-
Incubate with a primary antibody against LC3.[18]
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.[18]
-
-
Data Analysis:
-
The conversion of LC3-I (cytosolic form) to LC3-II (lipidated, autophagosome-associated form) is indicative of autophagy induction.[18] LC3-II will appear as a lower molecular weight band.[19] An increase in the LC3-II/LC3-I ratio or the absolute amount of LC3-II suggests an increase in autophagy.[18]
-
Visualizations
Caption: this compound signaling pathway leading to cell death.
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bosterbio.com [bosterbio.com]
- 4. 2.10. Western Blot for Autophagy Analysis [bio-protocol.org]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. hoelzel-biotech.com [hoelzel-biotech.com]
- 12. Till Death Do Us Part: The Marriage of Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Autophagic Dysfunction Assay: Qualitative Analysis of MAP LC3-I to LC3-II Conversion by Western Blot - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. abcam.com [abcam.com]
- 18. benchchem.com [benchchem.com]
- 19. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
KRA-533 Technical Support Center: Troubleshooting and Experimental Guides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the KRAS agonist, KRA-533. The focus is to ensure accurate interpretation of experimental results by confirming on-target effects and identifying potential off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule KRAS agonist. It functions by binding to the GTP/GDP-binding pocket of the KRAS protein, which prevents the cleavage of GTP to GDP.[1][2][3] This leads to an accumulation of the active, GTP-bound form of KRAS.[2][3] The resulting hyperactivation of KRAS signaling triggers both apoptotic and autophagic cell death pathways in cancer cells.[1][2][3]
Q2: Is this compound effective against wild-type and mutant KRAS?
A2: this compound can directly bind to and activate both wild-type (WT) and various mutant KRAS proteins, including G12C, G12D, and G13D.[1][4] However, studies have shown that lung cancer cell lines with KRAS mutations are comparatively more sensitive to this compound than cell lines without KRAS mutations.[2][3]
Q3: My cells are showing a phenotype inconsistent with KRAS hyperactivation (e.g., unexpected morphological changes, lack of apoptosis). How can I determine if this is an off-target effect?
A3: An unexpected phenotype can suggest off-target activity. A critical experiment to differentiate on-target from off-target effects is to use a genetic approach. Depleting KRAS using shRNA or siRNA in your cells of interest before treating with this compound should abrogate the phenotype if it is on-target.[3] If the phenotype persists after KRAS knockdown, it is likely due to an off-target effect.
Q4: I am not observing the expected growth suppression in my cancer cell line. What are some potential reasons for this?
A4: There are several factors that could contribute to a lack of efficacy. First, confirm that KRAS is expressed in your cell line. Second, the sensitivity to this compound can be cell-line dependent. It has been noted that cell lines with KRAS mutations tend to be more sensitive.[3] Also, there may be a threshold of KRAS activity required to switch the signaling from pro-survival to pro-death pathways.[3] It is also crucial to ensure the compound is used at an effective concentration (see tables below).
Troubleshooting Guide
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Suboptimal concentration of this compound.
-
Troubleshooting Steps:
-
Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Effective concentrations in published studies range from 5 to 15 µM.[1][5]
-
Ensure that the compound is fully solubilized. This compound is soluble in DMSO.[5]
-
Verify the activity of your this compound stock.
-
Issue 2: Difficulty confirming on-target KRAS activation.
-
Possible Cause: Technical issues with the KRAS activation assay.
-
Troubleshooting Steps:
-
The most common method to assess KRAS activity is a pull-down assay using the RAS-binding domain (RBD) of an effector protein like RAF-1, followed by Western blotting for KRAS.[6][7]
-
Ensure you are using the correct reagents and that your cell lysates are prepared under conditions that preserve protein-protein interactions.
-
As a positive control, you can use cells transfected with a constitutively active KRAS mutant.
-
Issue 3: Observed phenotype does not correlate with downstream KRAS signaling.
-
Possible Cause: The phenotype may be an off-target effect or the result of a complex cellular response.
-
Troubleshooting Steps:
-
Orthogonal Approaches: Use a structurally unrelated KRAS agonist to see if it recapitulates the same phenotype. If different agonists produce the same effect, it is more likely to be on-target.
-
Rescue Experiment: A "gold standard" for confirming on-target effects is a rescue experiment with a drug-resistant mutant. In the case of this compound, a KRAS mutant that this compound cannot bind to, such as K117A, could be used.[2][3] Overexpression of the K117A mutant should fail to produce the phenotype seen with wild-type KRAS in the presence of this compound.
-
Kinome Profiling: To identify potential unknown off-targets, consider performing a broad kinase selectivity screen.[8][9] This can reveal other kinases that this compound may be interacting with.
-
Data Summary Tables
Table 1: Effective Concentrations of this compound in In Vitro Studies
| Cell Line | KRAS Mutation Status | This compound Concentration | Duration | Observed Effect | Reference |
| H157 | Not Specified | 0-15 µM | 48 hours | Dose-dependent increase in KRAS activity, pERK, and apoptosis. | [1][5] |
| HCC827 | Not Specified | 10 µM | 48 hours | Enhanced KRAS activity. | [1][5] |
| H292 | No KRAS Mutation | 10 µM | 10 days | Cell growth suppression. | [1][5] |
| Various NSCLC cells | With and without KRAS mutation | 10 µM | 48 hours | Increased KRAS-GTP levels. | [6] |
Table 2: this compound Efficacy in In Vivo Xenograft Models
| Model | Treatment | Duration | Outcome | Reference |
| Mutant KRAS lung cancer xenografts | 0-30 mg/kg (i.p.) | 28 days | Dose-dependent tumor growth suppression. | [1] |
| A549 xenografts (mutant KRAS) | 7.5, 15, and 30 mg/kg/day | 28 days | Significant tumor volume reduction. | [7] |
Experimental Protocols
Protocol 1: KRAS Activation Pull-Down Assay
This protocol is for assessing the levels of active, GTP-bound KRAS.
-
Cell Treatment: Plate cells and allow them to adhere. Treat with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified time (e.g., 48 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., containing MgCl2, Tris-HCl, NaCl, and protease/phosphatase inhibitors).
-
Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Pull-Down: Incubate the clarified lysates with Raf-1-RBD agarose beads for 1 hour at 4°C with gentle rocking.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting using an anti-KRAS antibody. An increase in the KRAS signal in the this compound treated sample compared to the control indicates KRAS activation.[6]
Protocol 2: Genetic Knockdown to Confirm On-Target Effects
This protocol uses siRNA to deplete KRAS and assess the impact on the this compound-induced phenotype.
-
Cell Seeding: Seed cells in multi-well plates.
-
Transfection: On the following day, transfect the cells with either KRAS-targeting siRNA or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Allow 48-72 hours for efficient knockdown of KRAS mRNA and protein. The optimal time should be determined empirically for your cell line.
-
This compound Treatment: After the knockdown period, treat the cells with this compound at the desired concentration.
-
Phenotypic Analysis: Assess the phenotype of interest (e.g., apoptosis, cell viability) in both the KRAS knockdown and control siRNA groups. A significant reduction in the this compound-induced phenotype in the KRAS knockdown cells confirms that the effect is on-target.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | KRAS agonist | Probechem Biochemicals [probechem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Interpreting unexpected results from KRA-533 studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding unexpected results from studies involving KRA-533, a small molecule KRAS agonist. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are using this compound, a KRAS agonist, but are observing anti-proliferative effects and cell death. Is this expected?
A1: Yes, this is the well-documented, albeit paradoxical, effect of this compound. Although it is a KRAS agonist, this compound induces growth inhibition in non-small cell lung cancer (NSCLC) cells.[1] This is achieved by triggering both apoptotic and autophagic cell death pathways.[2][3][4]
Q2: How does a KRAS agonist like this compound cause anti-cancer effects?
A2: this compound binds to the GTP/GDP-binding pocket of the KRAS protein.[1][3] This binding prevents the cleavage of GTP to GDP, leading to an accumulation of the active, GTP-bound form of KRAS.[3][4] The sustained high-level activation of KRAS appears to push cancer cells past a threshold for survival, initiating programmed cell death pathways.
Q3: In which types of cancer cell lines are the anti-proliferative effects of this compound most pronounced?
A3: Lung cancer cell lines with KRAS mutations have been shown to be more sensitive to this compound compared to cell lines with wild-type KRAS.[3][4]
Q4: What is the direct molecular target of this compound?
A4: this compound directly binds to both wild-type and mutant KRAS (specifically G12C, G12D, and G13D mutants) in in vitro cell-free systems.[1][2]
Q5: Is there a specific amino acid residue crucial for this compound's activity?
A5: Yes, Lysine 117 (K117) in the KRAS protein is essential for this compound's binding and activity.[1][3] Mutation of this site (K117A) prevents this compound from binding to and activating KRAS.[3]
Troubleshooting Guide
Issue 1: this compound is not inducing cell death in our KRAS-mutant cancer cell line.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Ensure the concentration of this compound is within the effective range (typically 5-15 µM for in vitro studies).[2] Perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
| Cell Line Resistance | Verify the KRAS mutation status of your cell line. Although more sensitive, not all KRAS-mutant lines may respond. Consider testing other KRAS-mutant cell lines to confirm the compound's activity. |
| K117 Mutation in KRAS | If you are using a genetically modified cell line, confirm that the Lysine 117 residue in KRAS has not been altered, as this is a required site for this compound binding.[3] |
| Incorrect Vehicle Control | This compound is typically dissolved in DMSO. Ensure your vehicle control (DMSO alone) is not causing unexpected cytotoxicity.[5] |
| Assay-Specific Issues | If using an apoptosis assay, consider that this compound also induces autophagy. It may be beneficial to concurrently measure markers for both pathways (e.g., cleaved caspase-3 for apoptosis and LC3-II for autophagy).[5] |
Issue 2: We observe KRAS activation (increased GTP-bound KRAS) but no significant downstream pathway activation (e.g., pERK).
| Possible Cause | Troubleshooting Step |
| Temporal Differences in Signaling | The peak of KRAS activation and downstream signaling may occur at different time points. Conduct a time-course experiment to analyze pERK levels at various times after this compound treatment. |
| Feedback Mechanisms | Sustained KRAS activation can sometimes trigger negative feedback loops that dampen downstream signaling. |
| Cellular Context | The specific genetic and proteomic context of your cell line might influence the downstream signaling response to KRAS activation. |
Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | KRAS Mutation Status | This compound Concentration | Observed Effects |
| A549 | G12S | 5-15 µM | Increased KRAS-GTP, apoptosis, and autophagy.[5] |
| H157 | G12C | 5-15 µM | Increased KRAS-GTP, apoptosis, and autophagy.[5] |
| Calu-1 | G12C | 5-15 µM | Increased KRAS-GTP, apoptosis, and autophagy.[5] |
| H292 | Wild-Type | 5-15 µM | Less sensitive to this compound-induced apoptosis and autophagy compared to mutant lines.[4] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | This compound Dosage | Treatment Duration | Observed Effects |
| Mutant KRAS Lung Cancer | 7.5 - 30 mg/kg (i.p.) | 28 days | Dose-dependent tumor growth suppression.[2] Increased apoptosis and autophagy in tumor tissues.[2] |
Experimental Protocols
Protocol 1: In Vitro KRAS Activation Assay (Raf-1-RBD Pulldown)
-
Cell Treatment: Plate cells (e.g., A549, H157) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 15 µM) or vehicle control (DMSO) for 48 hours.[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Pulldown: Incubate equal amounts of protein lysate with Raf-1-RBD agarose beads to pull down GTP-bound (active) KRAS.
-
Western Blotting: Wash the beads and elute the bound proteins. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against KRAS. Analyze total cell lysates for total KRAS and downstream markers like pERK.[5]
Protocol 2: Cell Death Analysis (Apoptosis and Autophagy)
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
Western Blotting for Apoptosis Markers: Analyze total cell lysates by Western blot for markers of apoptosis, such as cleaved caspase-3 and PARP cleavage.[5]
-
Western Blotting for Autophagy Markers: Analyze total cell lysates for markers of autophagy, such as the conversion of LC3-I to LC3-II and the expression of Beclin-1.[5]
-
Flow Cytometry (Optional): For a quantitative measure of apoptosis, cells can be stained with Annexin-V and Propidium Iodide (PI) and analyzed by flow cytometry.[5]
Visualizations
References
- 1. This compound | KRAS agonist | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
How to minimize KRA-533 toxicity in animal models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing the KRAS agonist KRA-533 in animal models. The following information is intended to help researchers anticipate and mitigate potential toxicities, ensuring the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent small molecule KRAS agonist. It functions by binding to the GTP/GDP binding pocket of both wild-type and mutant KRAS proteins.[1][2][3][4] This binding event prevents the cleavage of GTP to GDP, effectively locking KRAS in its constitutively active, GTP-bound state.[1][2][3] The resulting accumulation of active KRAS triggers downstream signaling pathways, such as the RAF-MEK-ERK cascade, leading to apoptosis and autophagy in cancer cells.[1][2][5]
Q2: What is the reported therapeutic index for this compound in animal models?
A2: Preclinical studies in lung cancer xenograft models have indicated a favorable therapeutic index for this compound. The optimal therapeutic dose range has been identified as between 7.5 mg/kg and 30 mg/kg per day when administered intraperitoneally.[2] Within this range, this compound has been shown to suppress tumor growth without causing significant toxicity to normal tissues.[2][3]
Q3: What are the known toxicities of this compound at high doses?
A3: Studies have determined the maximum tolerated dose (MTD) for a single intraperitoneal injection. While single doses of 150 mg/kg and 300 mg/kg did not result in weight loss or other observable toxicities, a single dose of 400 mg/kg led to mortality in mice within 8 days, with liver and kidney damage being the likely cause.[2][6] In longer-term studies using a therapeutic dose (20 mg/kg/day for four months), only slight weight loss was observed without significant damage to normal tissues.[6]
Q4: Based on its mechanism, what are the potential on-target toxicities to monitor for in normal tissues?
A4: As this compound is a KRAS agonist, it hyperactivates the KRAS signaling pathway, which is crucial for normal cell proliferation and differentiation.[7] Therefore, tissues with a high rate of cell turnover or high sensitivity to RAS signaling could be susceptible to on-target toxicities. Researchers should closely monitor:
-
Gastrointestinal Tract: The intestinal epithelium undergoes rapid renewal. Look for signs of diarrhea, weight loss, or changes in food consumption.
-
Skin and Hair Follicles: Monitor for skin rashes, alopecia, or other dermatological changes.
-
Hematopoietic System: The bone marrow is a site of continuous cell production. Regular complete blood counts (CBCs) are recommended to check for signs of myelosuppression.
-
Liver and Kidneys: As indicated by high-dose studies, these organs could be susceptible to damage.[6] Regular monitoring of liver and kidney function via blood chemistry is advised.
Troubleshooting Guide: Managing Potential this compound Toxicity
This guide provides solutions to potential issues encountered during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Significant Body Weight Loss (>15%) | Drug-induced toxicity, reduced food/water intake, or tumor burden. | 1. Confirm the correct dosage was administered. 2. Provide supportive care: high-nutrient, palatable food and hydration packs. 3. Consider a dose reduction or a temporary pause in treatment to determine if weight recovers. 4. If tumor burden is high, this may be a confounding factor. |
| Diarrhea or Dehydration | On-target effects on the gastrointestinal epithelium. | 1. Ensure easy access to hydration (e.g., hydrogel packs). 2. Monitor for signs of dehydration such as skin tenting. 3. If severe, consider a dose reduction. Anti-diarrheal agents could be used, but potential drug interactions should be evaluated. |
| Lethargy or General Malaise | General drug toxicity or discomfort. | 1. Minimize animal handling and other experimental stressors. 2. Ensure optimal housing conditions (temperature, light cycle). 3. Perform a thorough health check to rule out other causes. If malaise persists, a dose reduction may be necessary. |
| Abnormal Blood Work (Hematology or Clinical Chemistry) | Potential on-target effects on bone marrow, liver, or kidneys. | 1. Anemia/Leukopenia/Thrombocytopenia: Indicates potential bone marrow suppression. Consider less frequent dosing or a dose reduction. 2. Elevated Liver Enzymes (ALT/AST): Suggests potential hepatotoxicity. Confirm findings with histopathology at the end of the study. Consider reducing the dose. 3. Elevated BUN/Creatinine: Indicates potential nephrotoxicity. Ensure adequate hydration and consider a dose reduction. |
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: Single-Dose Maximum Tolerated Dose (MTD) in Nu/Nu Nude Mice
| Single Dose (mg/kg, i.p.) | Observed Toxicity |
| 150 | No weight loss or other toxicities observed.[2] |
| 300 | No weight loss or other toxicities observed.[2] |
| 400 | Resulted in mortality within 8 days.[2] |
Table 2: Therapeutic Dosing and Associated Toxicity in Xenograft Models
| Dose Regimen (i.p.) | Duration | Efficacy | Observed Toxicity |
| 7.5 - 30 mg/kg/day | 28 days | Dose-dependent tumor growth suppression.[2] | No significant weight loss or abnormalities in blood work (WBC, RBC, PLT) or liver/kidney function (ALT/AST, BUN). No evidence of toxicity in major organs upon histopathology.[2] |
| 20 mg/kg/day | 4 months | Significant reduction in tumor burden and prolonged survival.[2] | Slight weight loss, but no significant normal tissue toxicities observed.[6] |
Experimental Protocols
Protocol 1: In Vivo Efficacy and Tolerability Study in a Xenograft Model
Objective: To assess the anti-tumor efficacy and monitor for potential toxicities of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., Nu/Nu nude mice).
-
Human cancer cell line with a KRAS mutation (e.g., A549).
-
This compound.
-
Vehicle control (appropriate for this compound formulation).
-
Calipers for tumor measurement.
-
Scale for animal weight.
Methodology:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 A549 cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to reach a volume of approximately 100-150 mm³. Randomize mice into treatment and control groups.
-
Dosing: Administer this compound (e.g., 10, 20, 30 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for 28 days.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record body weight 2-3 times per week.
-
Perform daily clinical observations for signs of toxicity (see Protocol 2).
-
-
Endpoint: At the end of the study, euthanize mice and collect tumors for further analysis. Collect blood and major organs for toxicity assessment as described in Protocol 2.
Protocol 2: Comprehensive Toxicity Monitoring in Rodent Models
Objective: To proactively monitor and characterize the safety profile of this compound during an in vivo study.
Methodology:
-
Clinical Observations (Daily):
-
Record general appearance, posture, and signs of pain or distress.
-
Observe for changes in skin, fur, and eyes.
-
Note any changes in breathing, gait, or behavior (e.g., lethargy, hyperactivity).
-
Monitor food and water consumption.
-
-
Body Weight (2-3 times per week):
-
Calculate and record the percentage of body weight change from baseline for each animal.
-
-
Hematology (At baseline and study termination):
-
Collect blood via an appropriate method (e.g., retro-orbital sinus or cardiac puncture at termination).
-
Perform a complete blood count (CBC) including:
-
White blood cell (WBC) count and differential.
-
Red blood cell (RBC) count.
-
Hemoglobin and Hematocrit.
-
Platelet count.
-
-
-
Clinical Chemistry (At baseline and study termination):
-
Analyze serum or plasma for key markers of organ function:
-
Liver Function: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST).
-
Kidney Function: Blood urea nitrogen (BUN), Creatinine.
-
-
-
Gross Pathology and Histopathology (At study termination):
-
Perform a full necropsy and record any visible abnormalities in organs and tissues.
-
Collect and preserve major organs (liver, kidneys, spleen, heart, lungs, gastrointestinal tract, brain, etc.) in 10% neutral buffered formalin.
-
Process tissues for histopathological examination by a qualified pathologist to identify any microscopic changes.
-
Visualizations
Caption: Mechanism of action of this compound, a KRAS agonist.
References
- 1. iccffeed.org [iccffeed.org]
- 2. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents | FDA [fda.gov]
- 4. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
KRA-533 stability issues in long-term experiments
Disclaimer: Specific stability data for KRA-533 in long-term experimental settings is not publicly available. This guide is based on general best practices for small molecule compounds and published information on this compound's mechanism of action. The protocols and recommendations provided are intended as a starting point for researchers to establish their own stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on supplier information, the following storage conditions are recommended:
-
Powder: Store at -20°C for up to 3 years.[1]
-
In solvent (e.g., DMSO): Prepare aliquots and store at -80°C for up to 6 months or -20°C for up to 1 month.[1] To minimize degradation, avoid repeated freeze-thaw cycles.[2][3]
Q2: My experimental results with this compound are inconsistent. Could this be a stability issue?
A2: Inconsistent results are a common challenge in research and can stem from various factors, including compound stability.[4] If you suspect this compound instability, consider the following:
-
Compound Degradation: this compound may degrade in your cell culture medium over the course of a long-term experiment.[2][5]
-
Solubility Issues: Poor solubility can lead to inaccurate dosing and variability.[4]
-
Experimental System: Variability can also arise from cell culture conditions, such as cell passage number and density.[4]
Q3: How can I determine if this compound is stable in my specific experimental setup?
A3: It is highly recommended to perform a stability study of this compound in your specific cell culture medium and conditions. A general approach involves incubating the compound in the medium over your experimental time course, collecting samples at various time points, and analyzing the concentration of the intact compound using an analytical method like High-Performance Liquid Chromatography (HPLC).[2][6]
Q4: What are the potential degradation pathways for this compound?
A4: The chemical structure of this compound contains a benzoate group. Aromatic compounds with a benzoyl-CoA moiety are known to undergo enzymatic degradation in biological systems.[7][8] While the specific degradation pathway of this compound is not published, potential degradation could involve hydrolysis or oxidation, especially under prolonged incubation at 37°C in aqueous media.[9]
Troubleshooting Guide
This guide addresses common issues that may be related to this compound stability during long-term experiments.
| Observed Issue | Potential Cause (Stability-Related) | Suggested Solution |
| Decreased or loss of compound activity over time | This compound may be degrading in the cell culture medium at 37°C.[2][5] | Perform a stability test of this compound in your specific medium (see Protocol 1). Consider refreshing the medium with freshly prepared this compound at regular intervals during long-term experiments.[5] |
| High variability between experimental replicates | Inconsistent sample handling or incomplete solubilization of this compound.[2][4] | Ensure complete dissolution of the compound in the stock solution. Use validated analytical methods for concentration determination. Maintain precise and consistent timing for sample collection and processing.[2] |
| Unexpected changes in cell morphology or cytotoxicity | The observed effects might be due to degradation products of this compound, which could have different biological activities. | Verify the concentration of this compound and perform a dose-response experiment.[5] If possible, analyze for the presence of degradation products using techniques like LC-MS.[10] |
| Precipitate formation in culture medium | Poor solubility of this compound in the aqueous culture medium.[3] | Visually inspect for precipitates after adding this compound to the medium. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤ 0.1%) to avoid precipitation and toxicity.[3][5] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over a defined period.
Methodology:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the cell culture medium to be tested (e.g., DMEM with 10% FBS).
-
Prepare a working solution of this compound by diluting the stock solution in the cell culture medium to the final experimental concentration (e.g., 10 µM).
-
-
Experimental Procedure:
-
In a multi-well plate, add the this compound working solution to triplicate wells.
-
Include a "time zero" control by immediately collecting an aliquot.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Collect aliquots at designated time points (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Store the collected aliquots at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the concentration of intact this compound in each aliquot using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS.
-
Calculate the percentage of this compound remaining at each time point relative to the time zero sample.
-
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound as a KRAS agonist.
Troubleshooting Workflow for this compound Stability
Caption: Troubleshooting workflow for addressing this compound stability issues.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Investigation of degradation products in a topical gel containing erythromycin and benzoyl peroxide by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of KRA-533
Welcome to the KRA-533 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges and ensure the consistency and reproducibility of experiments involving this compound. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential batch-to-batch variability of this novel KRAS agonist.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the potency (EC50) of this compound between two different batches. What could be the cause?
A1: Batch-to-batch variability in the potency of synthesized small molecules like this compound can arise from several factors:
-
Purity Variations: Even small differences in the final purity of the compound can lead to significant changes in the concentration of the active molecule.
-
Presence of Isomers or Impurities: The synthesis of this compound may result in the formation of isomers or related impurities that have reduced or no biological activity. The proportion of these to the active compound can differ between batches.
-
Compound Stability: this compound, like many small molecules, may degrade over time if not stored under optimal conditions (e.g., temperature, light, humidity). Older batches may exhibit reduced potency.
-
Residual Solvents or Reagents: Materials remaining from the synthesis process can interfere with biological assays.
Q2: How can our lab independently verify the quality of a new batch of this compound?
A2: We recommend a multi-step quality control (QC) process for each new batch of this compound to ensure consistency in your experiments.
Table 1: Recommended Quality Control (QC) Procedures for this compound
| QC Method | Purpose | Expected Outcome for this compound |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. | A major peak corresponding to this compound with purity >98%. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. | A peak corresponding to the molecular weight of this compound (314.18 g/mol ). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the compound. | A spectrum consistent with the known structure of this compound. |
| Functional Assay (e.g., KRAS Activation Assay) | To determine the biological activity and potency (EC50) of the compound. | A dose-dependent increase in KRAS activation, with an EC50 value consistent with previously validated batches. |
Q3: Our recent batch of this compound is showing lower than expected induction of apoptosis in our cancer cell line. How should we troubleshoot this?
A3: If you observe a decrease in the expected apoptotic effect, consider the following troubleshooting steps:
-
Confirm Compound Potency: Perform a dose-response experiment with the new batch alongside a previously validated batch (if available) to compare their EC50 values for apoptosis induction.
-
Verify Target Engagement: Confirm that the new batch of this compound is still activating KRAS. You can do this by measuring the levels of GTP-bound KRAS or by assessing the phosphorylation of downstream effectors like ERK.[1]
-
Check Cell Health and Passage Number: Ensure that the cells used for the experiment are healthy, within a consistent passage number range, and free from contamination (e.g., mycoplasma).
-
Review Experimental Protocol: Double-check all experimental parameters, including seeding density, treatment duration, and the concentrations of all reagents.
Troubleshooting Guides
In Vitro Assay Variability
Problem: Inconsistent results in cell-based assays (e.g., proliferation, apoptosis, or autophagy assays).
dot
Caption: Workflow for troubleshooting in vitro assay variability with this compound.
Table 2: Troubleshooting Inconsistent In Vitro Results
| Potential Cause | Recommended Action |
| Compound Degradation | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. |
| Cell Line Instability | Use cells from a low passage number. Regularly perform cell line authentication. |
| Assay Reagent Variability | Use the same lot of assay reagents for comparative experiments. |
| Inconsistent Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge Effects in Plates | Avoid using the outer wells of microplates for critical measurements. |
In Vivo Study Variability
Problem: High variability in tumor growth inhibition or other in vivo endpoints between different cohorts treated with this compound.
dot
Caption: Workflow for troubleshooting in vivo study variability with this compound.
Table 3: Troubleshooting Inconsistent In Vivo Results
| Potential Cause | Recommended Action |
| Inconsistent Drug Formulation | Prepare the this compound formulation fresh for each dosing session. Verify solubility and stability in the vehicle. |
| Variable Drug Administration | Ensure all personnel are trained on the correct administration technique (e.g., intraperitoneal, oral gavage). |
| Differences in Animal Cohorts | Randomize animals into treatment groups. House animals in a controlled environment. |
| Tumor Heterogeneity | Use a well-characterized and stable tumor cell line for xenografts. |
| Metabolic Differences | Consider the impact of the gut microbiome and diet on drug metabolism. |
Experimental Protocols
Protocol 1: KRAS Activation Assay (GTP-KRAS Pulldown)
-
Cell Lysis: Treat cells with different concentrations of this compound. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
GTP-KRAS Pulldown: Incubate the cell lysates with a GST-fusion protein of the RAS-binding domain (RBD) of RAF1, which specifically binds to GTP-bound (active) KRAS.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins and analyze the levels of GTP-KRAS by Western blotting using a KRAS-specific antibody.
Protocol 2: Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity.
This compound Signaling Pathway
This compound acts as a KRAS agonist, binding to the GTP/GDP pocket and preventing GTP cleavage. This leads to an accumulation of constitutively active GTP-bound KRAS, which in turn hyperactivates downstream signaling pathways, ultimately triggering apoptosis and autophagy.
dot
Caption: Simplified signaling pathway of this compound.
References
KRA-533 Technical Support Center: Ensuring Stability During Storage and Experimentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of KRA-533 during storage and experimental use. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. The recommended conditions vary for the solid compound and solutions.
Q2: How should I prepare and store this compound stock solutions?
A2: To minimize degradation in solution, it is critical to follow best practices for solvent selection and storage. The most common solvent for this compound is dimethyl sulfoxide (DMSO).[1][2][3]
-
Solvent: Use anhydrous (dry) DMSO to prepare stock solutions. Hygroscopic (water-absorbing) DMSO can introduce moisture and accelerate hydrolysis.
-
Preparation: Allow the powdered this compound to equilibrate to room temperature before opening the vial to prevent condensation. Prepare solutions in a clean, dry environment.
-
Storage: Store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2][4]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes.[4]
Q3: What are the potential degradation pathways for this compound?
A3: this compound possesses three main functional groups susceptible to degradation: a bromoacetamide group, an aromatic carboxylic acid, and a secondary amide linkage. Degradation can be initiated by factors such as pH, light, and temperature.
-
Hydrolysis of the Bromoacetamide: The bromoacetamide moiety is susceptible to hydrolysis, where the bromine atom is displaced by a hydroxyl group, particularly in aqueous solutions or in the presence of moisture. This reaction is accelerated by non-neutral pH.
-
Amide Bond Hydrolysis: The secondary amide linkage can undergo hydrolysis under strongly acidic or basic conditions, breaking the molecule into two fragments.[5]
-
Photodegradation: Aromatic carboxylic acids can be sensitive to light, potentially leading to decarboxylation or other photochemical reactions. It is advisable to protect this compound solutions from light.
-
Thermal Degradation: Elevated temperatures can increase the rate of all degradation reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity or inconsistent results | Degradation of this compound stock solution. | - Prepare fresh stock solutions from solid compound.- Ensure proper storage conditions (aliquoted, at -80°C, protected from light).- Verify the anhydrous nature of the DMSO used.- Perform a quality control check of the compound using a stability-indicating analytical method. |
| Precipitate observed in thawed stock solution | Poor solubility at lower temperatures or solvent evaporation. | - Gently warm the solution to room temperature and vortex to redissolve.- If precipitation persists, sonication may be used cautiously.- Ensure vials are properly sealed to prevent solvent evaporation. |
| Discoloration of solid this compound or solutions | Potential degradation or contamination. | - Do not use discolored material.- Re-evaluate storage conditions and handling procedures.- Obtain a fresh batch of the compound if necessary. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | Up to 3 years[6] | Store in a desiccated environment to protect from moisture.[3] |
| In DMSO | -80°C | Up to 6 months[1][2][4] | Recommended for long-term storage of solutions. |
| In DMSO | -20°C | Up to 1 month[1][2][4] | Suitable for short-term working stocks. |
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
This protocol provides a general framework for developing a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound and separate it from its potential degradation products.[7][8][9][10]
1. Instrumentation and Columns:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for small molecules like this compound.
2. Mobile Phase Selection and Optimization:
-
Initial Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Gradient Elution: Start with a shallow gradient to ensure good separation of the parent compound and any early-eluting, more polar degradants. A typical starting gradient could be 10-90% organic solvent over 20-30 minutes.
-
Optimization: Adjust the gradient slope, initial and final mobile phase compositions, and the type of organic modifier and buffer to achieve optimal separation (resolution > 2 between all peaks).
3. Forced Degradation Studies (Stress Testing):
-
Purpose: To intentionally degrade this compound to generate its potential degradation products and to demonstrate the specificity of the analytical method.
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) and a solution of this compound to the same temperature.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and white light.
-
Analysis: Analyze the stressed samples by the developed HPLC method to ensure that all degradation product peaks are well-separated from the main this compound peak and from each other.
4. Method Validation:
-
Once the method is optimized, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: Workflow for developing a stability-indicating HPLC method.
Caption: Simplified signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aobious.com [aobious.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ijtsrd.com [ijtsrd.com]
- 10. scispace.com [scispace.com]
Technical Support Center: Enhancing KRA-533 Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of KRA-533 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, small molecule KRAS agonist.[1][2][3][4] It functions by binding to the GTP/GDP-binding pocket of the KRAS protein, which prevents the cleavage of GTP to GDP.[2][4] This leads to an accumulation of the active, GTP-bound form of KRAS.[2][4] The resulting overactivation of KRAS signaling triggers both apoptotic and autophagic cell death pathways in cancer cells, making it a subject of interest for cancer therapy research, particularly for cancers with KRAS mutations.[1][2]
Q2: What are the known physicochemical and solubility properties of this compound?
Understanding the physicochemical properties of this compound is crucial for developing appropriate formulations for in vivo studies. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C13H16BrNO3 | [1][5] |
| Molecular Weight | 314.18 g/mol | [1][5] |
| Appearance | Off-white to light brown solid | [1] |
| Solubility (in vitro) | 250 mg/mL in DMSO (requires sonication) | [1][6] |
Q3: Have there been successful in vivo studies with this compound, and what administration route was used?
Yes, successful in vivo studies have been conducted using this compound in lung cancer xenograft models.[2] In these studies, this compound was administered via intraperitoneal (i.p.) injection.[2][6] This route of administration bypasses first-pass metabolism in the liver, which can be a significant barrier to the bioavailability of orally administered drugs.
Troubleshooting Guide: Improving this compound Bioavailability
This guide provides a systematic approach to troubleshooting and enhancing the bioavailability of this compound for your in vivo experiments.
Issue 1: Poor or inconsistent results with oral administration.
Possible Cause: Low oral bioavailability due to poor solubility in gastrointestinal fluids or significant first-pass metabolism.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low and variable oral bioavailability.
Recommended Solutions:
-
Formulation Strategies: For poorly soluble compounds like this compound, enhancing dissolution in the gastrointestinal tract is key. Consider the following formulation approaches:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve the dissolution rate.[7][8][9][10]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can enhance its solubility and dissolution.[8][10][11]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can improve the solubility and absorption of lipophilic drugs.[7][8][10][11]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[7][10]
-
-
Alternative Administration Routes: If oral bioavailability remains a challenge, consider alternative routes that bypass first-pass metabolism, such as:
Issue 2: High variability in plasma concentrations between animals.
Possible Causes: Inconsistent dosing, formulation instability, or animal-to-animal differences in metabolism or absorption.
Recommended Solutions:
-
Refine Dosing Technique: Ensure accurate and consistent administration for all animals. For oral gavage, verify proper placement of the gavage needle.[12] For injections, use a consistent site and technique.
-
Formulation Homogeneity: Ensure the dosing formulation is a homogenous suspension or solution. If using a suspension, vortex thoroughly before each administration to ensure a consistent dose is drawn.
-
Fasting: Consider fasting animals overnight before oral administration to reduce variability in gastric emptying and food effects on absorption.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Administration
This protocol is adapted from the successful in vivo studies conducted with this compound.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Stock Solution Preparation:
-
Dosing Solution Preparation:
-
On the day of dosing, dilute the DMSO stock solution with sterile saline to the final desired concentration.
-
Important: The final concentration of DMSO in the dosing solution should be kept low (typically ≤10%) to avoid toxicity to the animals.
-
Vortex the final solution thoroughly before administration.
-
Example Dosing Calculation:
| Parameter | Value |
| Target Dose | 15 mg/kg |
| Animal Weight | 20 g (0.02 kg) |
| Injection Volume | 100 µL (0.1 mL) |
| Calculated Dose per Animal | 0.3 mg |
| Required Concentration | 3 mg/mL |
Protocol 2: Assessment of Oral Bioavailability
This protocol outlines a basic study to determine the absolute oral bioavailability of a this compound formulation.
Study Design:
-
Groups:
-
Intravenous (i.v.) administration group (for reference)
-
Oral (p.o.) administration group
-
-
Animals: Use a sufficient number of animals per group to achieve statistical power.
-
Dosing:
-
Administer a known dose of this compound to each group. The oral dose is typically higher than the i.v. dose.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
-
Sample Processing and Analysis:
-
Process blood to obtain plasma.
-
Quantify the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate the Area Under the Curve (AUC) for both the i.v. and p.o. groups.
-
Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_p.o. / Dose_p.o.) / (AUC_i.v. / Dose_i.v.) * 100
-
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound, leading to apoptosis and autophagy in cancer cells.
Caption: this compound binds to KRAS, preventing GTP cleavage and promoting apoptosis and autophagy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | KRAS agonist | Probechem Biochemicals [probechem.com]
- 4. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aobious.com [aobious.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 8. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 9. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. upm-inc.com [upm-inc.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to KRAS-Targeted Therapies in Lung Cancer: The Agonist KRA-533 Versus Covalent Inhibitors
The landscape of targeted therapies for KRAS-mutant lung cancer, long considered an intractable target, has evolved significantly with the advent of novel therapeutic strategies. While the clinical focus has been on inhibitors targeting specific KRAS mutations, such as G12C, an alternative approach utilizing a KRAS agonist, KRA-533, presents a unique paradigm. This guide provides a detailed comparison of this compound with established KRAS G12C inhibitors, sotorasib and adagrasib, offering insights into their distinct mechanisms of action, supporting experimental data, and relevant clinical outcomes for researchers, scientists, and drug development professionals.
Contrasting Mechanisms of Action: Agonism vs. Inhibition
The fundamental difference between this compound and inhibitors like sotorasib and adagrasib lies in their opposing effects on KRAS activity.
This compound: A KRAS Agonist
This compound is a small molecule that acts as a KRAS agonist.[1][2] It binds to the GTP/GDP-binding pocket of the KRAS protein, preventing the cleavage of GTP to GDP.[2][3] This action leads to an accumulation of the active, GTP-bound form of KRAS.[2][3] Paradoxically, this hyperactivation of KRAS signaling triggers both apoptotic and autophagic cell death pathways in cancer cells.[1][3] Preclinical studies have shown that lung cancer cell lines with KRAS mutations are more sensitive to this compound than those with wild-type KRAS.[2] this compound has demonstrated the ability to bind to and activate wild-type KRAS as well as G12C, G12D, and G13D mutant KRAS proteins.[1][4]
Sotorasib and Adagrasib: Covalent KRAS G12C Inhibitors
In contrast, sotorasib (AMG 510) and adagrasib (MRTX849) are covalent inhibitors that specifically target the KRAS G12C mutation.[5] This mutation introduces a cysteine residue at position 12, which serves as a target for these drugs.[5] Sotorasib and adagrasib irreversibly bind to this cysteine, locking the KRAS G12C protein in an inactive, GDP-bound state.[5] This inhibition blocks downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, thereby suppressing tumor cell growth.[5]
Preclinical and Clinical Data Summary
The available data for this compound is currently preclinical, while sotorasib and adagrasib have extensive clinical trial data in non-small cell lung cancer (NSCLC).
Table 1: Preclinical Data for this compound in Lung Cancer Models
| Parameter | Finding | Source |
| Mechanism | KRAS Agonist; prevents GTP cleavage, leading to accumulation of active GTP-bound KRAS and subsequent apoptosis and autophagy. | [1][2][3] |
| Binding Site | GTP/GDP-binding pocket of KRAS. | [1][2] |
| In Vitro Activity | Suppresses cell growth in human lung cancer cells; greater sensitivity in KRAS-mutant cell lines. | [2] |
| In Vivo Activity | Suppresses tumor growth in a dose-dependent manner in mutant KRAS lung cancer xenografts. | [1] |
| Animal Models | Showed efficacy in genetically engineered mouse models of KRAS G12D-driven lung cancer, reducing tumor burden and prolonging survival. | [6] |
Table 2: Clinical Performance of Sotorasib and Adagrasib in KRAS G12C-Mutant NSCLC
| Parameter | Sotorasib (CodeBreaK 100 & 200 Trials) | Adagrasib (KRYSTAL-1 & KRYSTAL-12 Trials) |
| Mechanism | Covalent inhibitor of KRAS G12C. | Covalent inhibitor of KRAS G12C. |
| Patient Population | Previously treated, locally advanced or metastatic KRAS G12C-mutant NSCLC. | Previously treated, locally advanced or metastatic KRAS G12C-mutant NSCLC. |
| Objective Response Rate (ORR) | 37.1% (Phase 2)[7][8]; 28.1% (Phase 3 vs. docetaxel)[9] | 42.9% (Phase 2)[10][11]; 32% (Phase 3 vs. docetaxel)[12] |
| Median Progression-Free Survival (PFS) | 6.8 months (Phase 2)[7][8]; 5.6 months (Phase 3 vs. docetaxel)[9] | 6.5 months (Phase 2)[10][11]; 5.5 months (Phase 3 vs. docetaxel)[12] |
| Median Overall Survival (OS) | 12.5 months (Phase 2)[13] | 12.6 months (Phase 2)[11]; 14.1 months (pooled analysis)[14] |
| Intracranial Activity | Limited data from early trials. | Confirmed intracranial ORR of 33.3% in patients with treated, stable brain metastases.[11] |
| Common Treatment-Related Adverse Events | Diarrhea, nausea, increased liver enzymes.[7] | Diarrhea, nausea, vomiting, fatigue.[10][11] |
Experimental Protocols
Preclinical Evaluation of KRAS-Targeted Agents
A generalized workflow for the preclinical assessment of a novel agent like this compound involves a series of in vitro and in vivo experiments.
-
Biochemical Assays: To confirm the direct interaction between the compound and the KRAS protein, in vitro GDP/GTP exchange assays are utilized.[2] Mass spectrometry can be employed to verify covalent modification for inhibitors.[5]
-
Cell-Based Assays: Human lung cancer cell lines with various KRAS mutations and wild-type KRAS are treated with the compound to determine its effect on cell viability and growth.[2]
-
Western Blotting: This technique is used to assess the impact of the compound on downstream signaling pathways. The phosphorylation status of key proteins like ERK is measured to confirm the modulation of the MAPK pathway.[5]
-
In Vivo Models: The efficacy of the compound in a living organism is evaluated using xenograft models, where human cancer cells are implanted into immunocompromised mice.[1] Genetically engineered mouse models that spontaneously develop tumors driven by specific KRAS mutations are also valuable tools.[6] Tumor growth is monitored, and upon completion of the study, tumors are excised for further analysis.
Clinical Trial Design for KRAS Inhibitors
Clinical trials for KRAS inhibitors in NSCLC typically follow a structured approach to evaluate safety and efficacy.
-
Patient Selection: Patients with locally advanced or metastatic NSCLC who have progressed on prior therapies and have a confirmed KRAS G12C mutation are enrolled.[10][15]
-
Treatment Regimen: Patients are administered the investigational drug at a specified dose and schedule.[7][10]
-
Efficacy Endpoints:
-
Primary Endpoint: The primary measure of efficacy is often the Objective Response Rate (ORR), which is the percentage of patients whose tumors shrink by a certain amount.[7][15]
-
Secondary Endpoints: These include Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS).[5]
-
-
Safety Assessment: Treatment-related adverse events are monitored and graded to establish the safety profile of the drug.[7][10]
Visualizing the Pathways and Processes
Caption: KRAS signaling and points of therapeutic intervention.
Caption: Generalized preclinical evaluation workflow.
Caption: Comparison of KRAS agonist and inhibitor strategies.
Future Perspectives and Broader Context
The development of KRAS G12C inhibitors has been a landmark achievement in oncology.[5] However, the emergence of resistance is a clinical challenge.[16] In this context, alternative approaches such as the KRAS agonist strategy of this compound offer a novel avenue for research. Further investigation is needed to fully understand the therapeutic potential and safety profile of this compound in clinical settings.
Beyond G12C-specific inhibitors, the field is advancing with the development of pan-KRAS inhibitors, which aim to target multiple KRAS mutations, and inhibitors for other specific mutations like G12D.[17][18] Combination therapies, pairing KRAS inhibitors with other targeted agents or immunotherapies, are also being actively explored to enhance efficacy and overcome resistance.[16] The continued exploration of diverse therapeutic strategies will be crucial in expanding the treatment options for patients with KRAS-mutant lung cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | KRAS agonist | Probechem Biochemicals [probechem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. targetedonc.com [targetedonc.com]
- 8. Sotorasib Demonstrates Clinical Benefit in Patients with NSCLC and KRASᴳ¹²ᶜ - Oncology Practice Management [oncpracticemanagement.com]
- 9. Phase 3 Study of Sotorasib in NSCLC Demonstrated Shorter PFS Than Phase 1/2 Trials [theoncologynurse.com]
- 10. Clinical Trials Show Efficacy of Adagrasib in Patients with NSCLC and Brain Metastases [theoncologynurse.com]
- 11. Adagrasib: A landmark in the KRASG12C‐mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Second-Line Therapy With Adagrasib in KRAS G12C–Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 13. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KRYSTAL-1 Trial Finds that Adagrasib Demonstrates Durable Clinical Activity in Patients with KRAS G12C Mutations | IASLC [iaslc.org]
- 15. ajmc.com [ajmc.com]
- 16. Frontiers | KRAS G12C inhibitor combination therapies: current evidence and challenge [frontiersin.org]
- 17. vjoncology.com [vjoncology.com]
- 18. KRAS inhibitors for lung cancer: All you need to know | Everyone.org [everyone.org]
KRA-533: A Novel KRAS Agonist Demonstrates Potent In Vivo Anti-Tumor Activity
For Immediate Release
[City, State] – [Date] – In a significant advancement for oncology research, the novel small molecule KRAS agonist, KRA-533, has demonstrated substantial anti-tumor activity in preclinical in vivo models of non-small cell lung cancer (NSCLC). This comparison guide provides an objective analysis of this compound's performance, supported by experimental data, and places it in the context of other KRAS-targeted therapies.
This compound operates through a unique mechanism of action. Instead of inhibiting the oncogenic KRAS protein, it acts as an agonist, binding to the GTP/GDP-binding pocket and stabilizing the active, GTP-bound state.[1] This hyperactivation paradoxically triggers robust apoptosis (programmed cell death) and autophagic cell death in cancer cells, leading to tumor regression.[1][2][3] This approach is particularly effective in tumors harboring KRAS mutations, which have historically been challenging to target.
In Vivo Efficacy of this compound
Preclinical studies have validated the anti-tumor effects of this compound in both xenograft and genetically engineered mouse models (GEMM) of KRAS-mutant lung cancer.
A549 Xenograft Model
In a study utilizing a xenograft model with A549 human lung adenocarcinoma cells (harboring a KRAS G12S mutation), this compound exhibited a dose-dependent inhibition of tumor growth.[4]
| Treatment Group | Dose | Mean Tumor Volume (Day 28) | Tumor Growth Inhibition |
| Vehicle Control | 0 mg/kg/day | Approx. 1200 mm³ | - |
| This compound | 7.5 mg/kg/day | Approx. 800 mm³ | Significant |
| This compound | 15 mg/kg/day | Approx. 500 mm³ | Significant |
| This compound | 30 mg/kg/day | Approx. 300 mm³ | Significant |
Data extracted from graphical representations in the cited source and are approximate.
KRAS G12D Genetically Engineered Mouse Model (GEMM)
In a more clinically relevant GEMM expressing the KRAS G12D mutation, long-term treatment with this compound resulted in a significant reduction in tumor burden and improved survival.
| Treatment Group | Dose | Mean Tumor Area | Mean Tumor Number | Survival Outcome |
| Vehicle Control | - | High | High | Median survival not specified, but lower than treated group |
| This compound | 20 mg/kg/day | Significantly Reduced | Significantly Reduced | Significantly prolonged survival |
Qualitative summary based on the cited source.
Comparison with KRAS G12C Inhibitors
Direct head-to-head preclinical comparisons of this compound with KRAS G12C inhibitors like Sotorasib and Adagrasib in the same in vivo model are not yet publicly available. However, data from separate studies provide some context for their anti-tumor activity. It is important to note that the following data are from different experimental models and clinical trials, and therefore, direct comparisons should be made with caution.
Sotorasib (AMG 510)
Sotorasib is a KRAS G12C inhibitor approved for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC.
| Study | Model/Patient Population | Key Efficacy Endpoints |
| CodeBreaK 100 (Phase 2 Clinical Trial) | Patients with KRAS G12C-mutated advanced NSCLC | Objective Response Rate: 37.1%Median Duration of Response: 11.1 monthsMedian Progression-Free Survival: 6.8 months |
| In vitro study | A549 (KRAS G12S) and H23 (KRAS G12C) cell lines | Combination with metformin enhanced cytotoxicity and apoptosis.[5] |
Adagrasib (MRTX849)
Adagrasib is another potent KRAS G12C inhibitor that has shown efficacy in clinical trials.
| Study | Model/Patient Population | Key Efficacy Endpoints |
| KRYSTAL-1 (Phase 1/2 Clinical Trial) | Patients with KRAS G12C-mutated advanced solid tumors (including NSCLC) | Objective Response Rate (NSCLC): 42.9%Median Duration of Response (NSCLC): 8.5 months |
| Preclinical intracranial xenograft models (H23-Luc, LU65-Luc) | Mice with KRAS G12C-mutant NSCLC brain metastases | Significant inhibition of brain tumor growth at 100 mg/kg twice daily.[6] |
Experimental Protocols
In Vivo Xenograft Study with this compound
A detailed protocol for the A549 xenograft study is outlined below:
-
Animal Model: Female athymic nude mice (Nu/Nu).
-
Cell Line: A549 human lung adenocarcinoma cells (KRAS G12S mutation).
-
Tumor Implantation: 5 x 10^6 A549 cells were injected subcutaneously into the flank of each mouse.[7]
-
Treatment: When tumors reached a palpable size, mice were randomized into four groups (n=6 per group) and treated with this compound at 0, 7.5, 15, or 30 mg/kg/day via intraperitoneal injection for 28 days.[4]
-
Tumor Volume Measurement: Tumor dimensions were measured every two days using calipers, and tumor volume was calculated using the formula: (length x width²) / 2.
-
Endpoint Analysis: At the end of the treatment period, tumors were excised for immunohistochemical (IHC) and Western blot analysis of biomarkers including active caspase-3, LC3-II (an autophagy marker), and phosphorylated ERK (p-ERK).[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Combination of Sotorasib and Metformin Enhances Cytotoxicity and Apoptosis in KRAS-Mutated Non-Small Cell Lung Cancer Cell Lines through MAPK and P70S6K Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
Cross-Validation of KRA-533's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of KRA-533, a novel KRAS agonist. Its performance is objectively compared with alternative KRAS-targeted therapies, supported by available preclinical data. This document is intended to serve as a resource for researchers and drug development professionals in the field of oncology and targeted therapeutics.
Introduction: A Paradigm Shift in Targeting KRAS
The Kirsten rat sarcoma viral oncogene homolog (KRAS) has long been considered an "undruggable" target in cancer therapy.[1] However, recent advancements have led to the development of molecules that can directly modulate KRAS activity. This compound represents a unique approach in this landscape. Unlike the majority of KRAS-targeted therapies that aim to inhibit the oncoprotein, this compound is a KRAS agonist.[2][3] It binds to the GTP/GDP binding pocket, preventing GTP cleavage and locking KRAS in a constitutively active state.[2][3] This hyperactivation paradoxically triggers apoptotic and autophagic cell death pathways in cancer cells, particularly those harboring KRAS mutations.[2][3][4]
This guide will compare the mechanism and preclinical performance of this compound with that of two prominent KRAS G12C inhibitors, Sotorasib (AMG-510) and Adagrasib (MRTX849).
Mechanism of Action: Agonism vs. Inhibition
The fundamental difference between this compound and inhibitors like Sotorasib and Adagrasib lies in their opposing effects on KRAS activity.
-
This compound (KRAS Agonist): this compound stabilizes the active, GTP-bound conformation of KRAS.[2][3] This leads to a sustained and heightened downstream signal through pathways like the MAPK/ERK cascade. The current hypothesis is that this supra-physiological signaling pushes cancer cells past a threshold, inducing cell death programs such as apoptosis and autophagy.[2][5][6]
-
Sotorasib and Adagrasib (KRAS G12C Inhibitors): These molecules are covalent inhibitors that specifically target the cysteine residue present in the KRAS G12C mutant.[7][8] They lock the KRAS G12C protein in its inactive, GDP-bound state, thereby blocking downstream signaling and inhibiting tumor cell proliferation.[7][8]
dot
Caption: this compound promotes KRAS activity, while inhibitors block it.
Preclinical Performance: A Head-to-Head Look
Direct comparative studies between this compound and KRAS G12C inhibitors are not yet available in the public domain. However, we can compile and compare their reported preclinical data.
In Vitro Cell Viability
The half-maximal inhibitory concentration (IC50) is a key metric for a compound's potency in inhibiting cell growth.
Table 1: In Vitro IC50 Values for KRAS-Targeted Compounds
| Compound | Cancer Cell Line | KRAS Mutation | IC50 (µM) | Reference |
| This compound | A549 | G12S | Data not available in tabular format | [4] |
| H157 | G12C | Data not available in tabular format | [4] | |
| Calu-1 | G12C | Data not available in tabular format | [4] | |
| Sotorasib | NCI-H358 | G12C | ~0.006 | [3] |
| MIA PaCa-2 | G12C | ~0.009 | [3] | |
| NCI-H23 | G12C | 0.6904 | [3] | |
| Adagrasib | MIA PaCa-2 | G12C | 0.01 - 0.973 (2D) | [2][5] |
| SW1573 | G12C | 0.01 - 0.973 (2D) | [2][5] | |
| H2122 | G12C | 0.01 - 0.973 (2D) | [2][5] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
In Vivo Efficacy
Xenograft models provide a valuable platform for assessing the anti-tumor activity of compounds in a living organism.
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing | Outcome | Reference |
| This compound | A549 (NSCLC, KRAS G12S) | 7.5, 15, 30 mg/kg/day (i.p.) | Dose-dependent tumor growth suppression | [4][6] |
| Sotorasib | NCI-H358 (NSCLC, KRAS G12C) | 30 mg/kg/day (p.o.) | Tumor size reduction | [3] |
| Adagrasib | MIA PaCa-2 (Pancreatic, KRAS G12C) | 30-100 mg/kg/day | Tumor growth inhibition | [9] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of this compound and its comparators.
KRAS Activity Assay (Raf-1-RBD Pull-down)
This assay measures the amount of active, GTP-bound KRAS in cell lysates.
-
Cell Lysis: Treat cells with the compound of interest, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Incubation with Raf-1-RBD: The Ras-binding domain (RBD) of the Raf-1 kinase, which specifically binds to GTP-bound Ras, is conjugated to agarose beads. Incubate the cell lysates with these beads.
-
Pull-down and Washing: Centrifuge to pellet the beads, effectively pulling down the active KRAS. Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins from the beads and analyze by Western blotting using a KRAS-specific antibody.
dot
Caption: Workflow for comparing KRAS agonist and inhibitor effects.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the test compound. Harvest both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleic acid stain that can only enter cells with compromised membranes, i.e., late apoptotic and necrotic cells).
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Autophagy Assay (LC3-II Western Blot)
This assay monitors the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
-
Cell Treatment and Lysis: Treat cells with the test compound. Lyse the cells in a suitable buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blot: Separate the proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with an antibody that recognizes both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form). An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy.
dot
Caption: this compound leads to apoptosis and autophagy via KRAS hyperactivation.
Conclusion
This compound presents a novel, counterintuitive strategy for targeting KRAS-driven cancers. By acting as an agonist, it hyperactivates KRAS signaling to a point that becomes cytotoxic to cancer cells. This mechanism stands in stark contrast to the inhibitory approach of drugs like Sotorasib and Adagrasib. While direct comparative efficacy and safety data are needed to fully assess the therapeutic potential of this compound relative to KRAS inhibitors, the preclinical evidence suggests that KRAS agonism is a viable and promising avenue for the development of new anticancer agents. Further research is warranted to elucidate the precise molecular thresholds that govern the switch from pro-survival to pro-death signaling upon KRAS hyperactivation and to identify patient populations that would most benefit from this unique therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
KRA-533 Combination Therapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational KRAS agonist KRA-533 in potential combination with other chemotherapy agents. While direct preclinical or clinical data on this compound combination therapies are not yet publicly available, this document outlines rational, evidence-based hypothetical combinations supported by the known mechanism of action of this compound and established principles of combination oncology.
Introduction to this compound
This compound is a novel small molecule that functions as a KRAS agonist.[1][2][3] It binds to the GTP/GDP-binding pocket of both wild-type and mutant KRAS proteins.[1][3] This binding prevents the cleavage of GTP to GDP, leading to an accumulation of constitutively active, GTP-bound KRAS.[2][4] Paradoxically, this hyperactivation of KRAS signaling triggers both apoptotic and autophagic cell death pathways in cancer cells, particularly those harboring KRAS mutations.[2][5] Preclinical studies have demonstrated the single-agent efficacy of this compound in suppressing tumor growth in lung cancer xenograft models.[2][3]
Rationale for Combination Therapies
The complexity of cancer signaling pathways and the development of therapeutic resistance often necessitate the use of combination therapies. For agents targeting the KRAS pathway, combination strategies are being actively explored to enhance efficacy and overcome resistance mechanisms.[6] Based on the known downstream effects of this compound, several classes of chemotherapy agents present as logical partners for synergistic activity.
Hypothetical Combination Strategies and Supporting Data
This section explores potential combinations of this compound with other chemotherapy agents. The experimental data presented is based on the known effects of these drug classes and the preclinical data available for this compound as a monotherapy.
This compound in Combination with MAPK Pathway Inhibitors (e.g., MEK Inhibitors)
Rationale: this compound-induced hyperactivation of KRAS leads to downstream signaling through the MAPK pathway (RAF-MEK-ERK). While this ultimately triggers cell death, some cancer cells may develop resistance by upregulating components of this pathway. Combining this compound with a MEK inhibitor could create a potent synergistic effect by simultaneously forcing KRAS into an overactive state and blocking a key downstream survival signal.
Supporting Evidence: Preclinical studies have shown that combining KRAS G12C inhibitors with MEK inhibitors can be effective.[6] Although this compound is a KRAS agonist, the principle of dual pathway blockade remains relevant.
Hypothetical Experimental Data:
| Cell Line | This compound IC50 (μM) | MEK Inhibitor IC50 (μM) | Combination Index (CI)* |
| A549 (KRAS G12S) | 8.5 | 0.5 | < 1 (Synergistic) |
| HCT116 (KRAS G13D) | 10.2 | 0.8 | < 1 (Synergistic) |
| Calu-1 (KRAS G12C) | 7.9 | 0.6 | < 1 (Synergistic) |
Note: The CI values are hypothetical and would need to be determined experimentally. A CI value less than 1 indicates synergy.
Experimental Workflow for Combination Studies:
This compound in Combination with PI3K/AKT/mTOR Pathway Inhibitors
Rationale: The PI3K/AKT/mTOR pathway is another critical downstream effector of KRAS signaling.[4] In many KRAS-mutant tumors, this pathway is aberrantly activated and contributes to cell survival and proliferation. Combining this compound with a PI3K or AKT inhibitor could simultaneously induce pro-apoptotic signals through KRAS hyperactivation and block a key pro-survival pathway.
Supporting Evidence: The combination of KRAS inhibition with PI3K pathway blockade has shown promise in preclinical models of various cancers, including ovarian and pancreatic cancer.[7][8]
Hypothetical Experimental Data:
| Cell Line | This compound IC50 (μM) | PI3K Inhibitor IC50 (μM) | Combination Index (CI)* |
| PANC-1 (KRAS G12D) | 12.1 | 1.2 | < 1 (Synergistic) |
| MIA PaCa-2 (KRAS G12C) | 9.8 | 1.5 | < 1 (Synergistic) |
| H2122 (KRAS G12C) | 8.3 | 1.0 | < 1 (Synergistic) |
Note: The CI values are hypothetical and would need to be determined experimentally.
Signaling Pathway Interaction:
This compound in Combination with Modulators of Apoptosis and Autophagy
Rationale: this compound induces both apoptosis and autophagy.[2][5] The interplay between these two processes can be complex. In some contexts, autophagy can act as a survival mechanism, while in others it can lead to cell death. Combining this compound with agents that either enhance apoptosis (e.g., BCL-2 inhibitors) or modulate autophagy (e.g., autophagy inhibitors like chloroquine) could potentiate its cytotoxic effects.
Supporting Evidence: Studies have shown that inhibiting autophagy can enhance the efficacy of certain anticancer therapies in KRAS-mutant cancers.[9]
Hypothetical Experimental Data:
| Cell Line | This compound + BCL-2i (% Apoptosis) | This compound + Autophagy Inhibitor (% Viability) |
| A549 (KRAS G12S) | Increased | Decreased |
| H157 (KRAS G12C) | Increased | Decreased |
| LoVo (KRAS G13D) | Increased | Decreased |
Note: The data presented is qualitative and would require quantification through specific assays.
Experimental Protocols
Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound, the combination agent, or both for 48-72 hours. Include a vehicle control (DMSO).
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine IC50 values. Combination indices can be calculated using software like CompuSyn.
Western Blot Analysis
-
Protein Extraction: Lyse treated cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against proteins of interest (e.g., pERK, total ERK, cleaved PARP, LC3-II/I) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject cancer cells into the flanks of immunodeficient mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, randomize mice into treatment groups (vehicle, this compound alone, combination agent alone, combination). Administer drugs via an appropriate route (e.g., intraperitoneal injection for this compound).
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, excise tumors for immunohistochemical analysis of biomarkers like Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and LC3 (autophagy).
Conclusion and Future Directions
While this compound shows promise as a single agent, its unique mechanism of action as a KRAS agonist opens up several intriguing possibilities for combination therapies. The hypothetical combinations discussed in this guide, targeting downstream signaling pathways and modulating cell death mechanisms, provide a rational starting point for future preclinical investigations. Rigorous experimental validation is required to determine the synergistic potential and optimal dosing for these combinations, which could ultimately lead to more effective treatment strategies for KRAS-driven cancers.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination of KRAS gene silencing and PI3K inhibition for ovarian cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of KRAS, MEK and PI3K Demonstrate Synergistic Anti-Tumor Effects in Pancreatic Ductal Adenocarcinoma Cell Lines [mdpi.com]
- 9. Autophagy inhibitors increase the susceptibility of KRAS-mutant human colorectal cancer cells to a combined treatment of 2-deoxy-D-glucose and lovastatin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of KRA-533 on Different KRAS Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of KRA-533, a novel KRAS agonist, and its effects on various KRAS mutations. While direct head-to-head preclinical studies comparing this compound with other KRAS inhibitors are not extensively available in the public domain, this document synthesizes existing data to offer a comprehensive overview of its activity and mechanism of action. We will compare its performance with alternative KRAS inhibitors, supported by available experimental data, to guide further research and drug development efforts.
Introduction to this compound: A Novel KRAS Agonist
This compound is a small molecule that uniquely functions as a KRAS agonist.[1][2][3] It binds to the GTP/GDP-binding pocket of the KRAS protein, preventing the cleavage of GTP to GDP.[1][2][3] This mechanism leads to an accumulation of the active, GTP-bound form of KRAS.[1][2] Intriguingly, this hyperactivation of KRAS signaling by this compound triggers apoptotic and autophagic cell death pathways in cancer cells, ultimately leading to tumor growth suppression.[1][2][3] Studies have shown that lung cancer cell lines with KRAS mutations are more sensitive to this compound compared to those without such mutations.[1][2][4]
Mechanism of Action of this compound
The following diagram illustrates the signaling pathway affected by this compound. By locking KRAS in its active state, this compound leads to downstream signaling that paradoxically results in cell death.
Caption: this compound binds to KRAS, locking it in an active state, leading to cell death.
Comparative Performance of this compound on Different KRAS Mutations
This compound has demonstrated activity against wild-type (WT) KRAS and several common KRAS mutations. The following table summarizes the available data on its effects on various KRAS-mutated cell lines.
| Cell Line | KRAS Mutation | Cancer Type | Effect of this compound | Reference |
| A549 | G12S | Non-Small Cell Lung Cancer | Increased KRAS activity, growth suppression | [2][4] |
| H358 | G12C | Non-Small Cell Lung Cancer | Increased KRAS activity, growth suppression | [4] |
| H157 | G12C | Non-Small Cell Lung Cancer | Increased KRAS activity, growth suppression | [4] |
| Calu-1 | G12C | Non-Small Cell Lung Cancer | Increased KRAS activity, growth suppression | [4] |
| H1972 | G13D | Non-Small Cell Lung Cancer | Increased KRAS activity, growth suppression | [4] |
| Purified Protein | G12C, G12D, G13D | - | Directly binds and enhances activity | [2][3] |
| H292 | WT | Non-Small Cell Lung Cancer | Less sensitive to growth suppression | [3][4] |
| HCC827 | WT | Non-Small Cell Lung Cancer | Less sensitive to growth suppression | [3][4] |
Alternative KRAS Inhibitors: A Snapshot
While this compound presents a unique agonist approach, the current landscape of KRAS-targeted therapies is dominated by inhibitors. These can be broadly categorized into mutant-specific inhibitors and pan-KRAS inhibitors.
Mutant-Specific Inhibitors: Sotorasib and Adagrasib
Sotorasib (AMG 510) and adagrasib (MRTX849) are covalent inhibitors that specifically target the KRAS G12C mutation. They have shown clinical efficacy in patients with KRAS G12C-mutant tumors.
| Inhibitor | Target Mutation | Cancer Types (Clinical Trials) | Key Findings |
| Sotorasib | KRAS G12C | Non-Small Cell Lung Cancer, Colorectal Cancer | First FDA-approved KRAS G12C inhibitor.[5][6] |
| Adagrasib | KRAS G12C | Non-Small Cell Lung Cancer, Colorectal Cancer | Demonstrates CNS penetration.[6] |
Pan-KRAS Inhibitors
Pan-KRAS inhibitors are designed to target multiple KRAS mutations, offering a broader therapeutic window.
| Inhibitor | Target Mutations | Mechanism | Key Findings |
| BI-2493 | Pan-KRAS | Reversible, non-covalent inhibitor | Shows in vivo efficacy in various KRAS mutant models. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summarized protocols for key assays used in the evaluation of this compound and other KRAS inhibitors.
Cell Viability Assay (Colony Formation)
This assay assesses the long-term effect of a compound on the ability of single cells to form colonies.
Workflow:
Caption: Workflow for assessing long-term cell viability with this compound.
Protocol Details:
-
Cell Seeding: Plate cells in 6-well plates at a density of 500-1000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or other inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 10-14 days in a humidified incubator at 37°C with 5% CO2, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with 100% methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 30 minutes.
-
Quantification: After washing and drying, count the number of colonies (typically >50 cells). The surviving fraction is calculated as (mean number of colonies / number of cells seeded) for the treated group, normalized to the vehicle control.
In Vitro KRAS Activity Assay (GTP/GDP Exchange Assay)
This assay measures the ability of a compound to modulate the exchange of GDP for GTP on the KRAS protein.
Protocol Details:
-
Protein Purification: Purify recombinant WT and mutant KRAS proteins.
-
Nucleotide Loading: Load the KRAS protein with a fluorescently labeled non-hydrolyzable GTP analog (e.g., mant-GTP).
-
Reaction Initiation: Initiate the exchange reaction by adding an excess of unlabeled GTP in the presence or absence of the test compound (e.g., this compound).
-
Fluorescence Measurement: Monitor the decrease in fluorescence over time as the mant-GTP is displaced by unlabeled GTP.
-
Data Analysis: Calculate the rate of nucleotide exchange. For an agonist like this compound, which prevents GTP cleavage, a modified assay measuring GTP hydrolysis would show a decrease in the rate of GDP formation.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
Workflow:
Caption: Workflow for evaluating the in vivo efficacy of this compound.
Protocol Details:
-
Cell Implantation: Subcutaneously inject a suspension of KRAS-mutant cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 7.5-30 mg/kg/day) or vehicle control via a suitable route (e.g., intraperitoneal injection).[7]
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = 0.5 x length x width²) and monitor animal body weight regularly.
-
Endpoint Analysis: At the end of the study (e.g., after 28 days), euthanize the mice and excise the tumors for downstream analyses such as immunohistochemistry for markers of apoptosis and autophagy.[7]
Conclusion
This compound represents a novel therapeutic strategy for KRAS-driven cancers by acting as a KRAS agonist, leading to cancer cell death. Available data indicates its activity against several key KRAS mutations, with a greater sensitivity observed in mutant cell lines. While direct comparative studies with leading KRAS inhibitors are lacking, its unique mechanism of action warrants further investigation. The provided experimental protocols offer a framework for future comparative studies to elucidate the full potential of this compound in the landscape of KRAS-targeted therapies. Researchers are encouraged to utilize these methodologies to conduct head-to-head comparisons to better position this compound in the growing arsenal against KRAS-mutant cancers.
References
- 1. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retrospective Comparative Analysis of KRAS G12C vs. Other KRAS Mutations in mCRC Patients Treated With First-Line Chemotherapy Doublet + Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of KRA-533 and Sotorasib: Two Contrasting Approaches to Targeting KRAS
A Comprehensive analysis for researchers, scientists, and drug development professionals.
The discovery of small molecules capable of modulating the activity of KRAS, a protein long considered "undruggable," has ushered in a new era of targeted cancer therapy. Among the most notable advancements are the development of KRAS inhibitors and, intriguingly, KRAS activators. This guide provides a detailed head-to-head comparison of two such molecules: KRA-533, a preclinical KRAS agonist, and sotorasib (Lumakras®), an FDA-approved KRAS G12C inhibitor. While direct comparative studies are not yet available, this document synthesizes the existing preclinical and clinical data to offer a comprehensive overview of their distinct mechanisms of action, target profiles, and therapeutic potential.
At a Glance: Key Differences
| Feature | This compound | Sotorasib (AMG 510) |
| Mechanism of Action | KRAS Agonist | Covalent KRAS G12C Inhibitor |
| Binding Site | GTP/GDP binding pocket | Switch II pocket of GDP-bound KRAS G12C |
| Effect on KRAS Activity | Prevents GTP cleavage, leading to accumulation of active GTP-bound KRAS | Irreversibly locks KRAS G12C in an inactive GDP-bound state |
| Target Specificity | Binds to wild-type and mutant (G12C, G12D, G13D) KRAS | Specific for the KRAS G12C mutant |
| Downstream Signaling | Hyperactivation of downstream pathways (e.g., MAPK), leading to apoptosis and autophagy | Inhibition of downstream pathways (e.g., MAPK, PI3K) |
| Development Stage | Preclinical | Clinically approved |
Mechanism of Action: An Agonist vs. an Inhibitor
The fundamental difference between this compound and sotorasib lies in their opposing effects on KRAS activity.
This compound: A KRAS Agonist
This compound acts as a KRAS agonist by binding to the GTP/GDP binding pocket of the KRAS protein.[1][2][3] This interaction is thought to prevent the hydrolysis of GTP to GDP, resulting in the accumulation of KRAS in its active, GTP-bound state.[3][4] Paradoxically, this sustained hyperactivation of KRAS signaling has been shown to trigger apoptotic and autophagic cell death pathways in cancer cells.[1][3][5] The Lys117 residue within the binding pocket is crucial for the binding and activation of KRAS by this compound.[2][3][4]
Sotorasib: A Covalent KRAS G12C Inhibitor
Sotorasib, on the other hand, is a highly specific, irreversible inhibitor of the KRAS G12C mutant protein.[6][7][8] It capitalizes on the unique cysteine residue present in this mutant. Sotorasib covalently binds to this cysteine within the switch II pocket when KRAS G12C is in its inactive, GDP-bound state.[6][8] This covalent modification locks the protein in an "off" state, preventing it from cycling to its active GTP-bound form and thereby inhibiting downstream oncogenic signaling.[7][8][9]
Downstream Signaling Pathways
The opposing mechanisms of this compound and sotorasib lead to divergent effects on downstream signaling pathways.
This compound-mediated hyperactivation of KRAS leads to an increase in the phosphorylation of ERK (pERK), a key component of the MAPK pathway.[1][5] This sustained, supraphysiological signaling is thought to be cytotoxic.
Conversely, sotorasib's inhibition of KRAS G12C leads to the suppression of downstream signaling through both the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[7][9][10]
Preclinical and Clinical Efficacy
The available data for this compound is preclinical, while sotorasib has undergone extensive clinical evaluation.
This compound: Preclinical Data
In preclinical studies, this compound has demonstrated the ability to suppress the growth of non-small cell lung cancer (NSCLC) cells, with a greater sensitivity observed in cell lines harboring KRAS mutations.[3] In xenograft models of mutant KRAS lung cancer, this compound suppressed tumor growth in a dose-dependent manner.[1][2][3]
| This compound Preclinical Activity | |
| Cell Lines Tested | A549, H157, Calu-1, H292, HCC827[1][5] |
| Effect on Cell Growth | Suppression of cell growth, particularly in KRAS mutant lines[3] |
| In Vivo Models | Mutant KRAS lung cancer xenografts[1][2][3] |
| In Vivo Efficacy | Dose-dependent tumor growth suppression and induction of apoptosis and autophagy[1][3] |
Sotorasib: Clinical Data
Sotorasib has been evaluated in the CodeBreaK series of clinical trials for patients with KRAS G12C-mutated solid tumors. In previously treated patients with NSCLC, sotorasib has shown significant clinical activity.
| Sotorasib Clinical Efficacy in NSCLC (CodeBreaK 100 & 200) | |
| Objective Response Rate (ORR) | 28.1% - 41%[11][12] |
| Disease Control Rate (DCR) | 80.6%[13][14] |
| Median Duration of Response (DoR) | 11.1 - 12.3 months[11][13] |
| Median Progression-Free Survival (PFS) | 5.6 - 6.8 months[11][12][14] |
| Median Overall Survival (OS) | 12.5 months[11][13] |
| 2-Year Overall Survival Rate | 33%[11] |
Experimental Protocols
Key Experiments for this compound Evaluation
In Vitro GDP/GTP Exchange Assay: This assay is crucial to determine the effect of this compound on KRAS activity. Purified wild-type or mutant KRAS proteins are incubated with a fluorescently labeled GTP analog in the presence of varying concentrations of this compound. The exchange of GDP for the fluorescent GTP is monitored over time using a fluorescence plate reader. An increase in fluorescence indicates activation of KRAS.
Cell-Based KRAS Activity Assay (Raf-1-RBD Pulldown): To measure KRAS activity within cells, a pulldown assay using the RAS-binding domain (RBD) of the RAF-1 protein is employed. Cancer cell lines are treated with this compound for a specified duration. Cell lysates are then incubated with GST-tagged Raf-1-RBD beads, which specifically bind to the active, GTP-bound form of KRAS. The pulled-down proteins are then subjected to Western blotting and probed with a KRAS-specific antibody to quantify the amount of active KRAS.
Xenograft Tumor Models: To assess in vivo efficacy, human cancer cell lines with KRAS mutations are subcutaneously injected into immunocompromised mice. Once tumors are established, mice are treated with this compound or a vehicle control, typically via intraperitoneal injection. Tumor volume is measured regularly to determine the effect of the compound on tumor growth. At the end of the study, tumors can be excised for pharmacodynamic studies, such as measuring KRAS activity and markers of apoptosis and autophagy.
Conclusion
This compound and sotorasib represent two diametrically opposed strategies for targeting KRAS-driven cancers. Sotorasib's success as a specific inhibitor of KRAS G12C has validated this mutant as a tractable therapeutic target and has provided a new standard of care for a defined patient population. The clinical data for sotorasib demonstrates meaningful and durable responses in patients with pretreated NSCLC.
This compound, while still in the preclinical stage, offers a fascinating alternative approach. The concept of inducing tumor cell death through hyperactivation of an oncogenic pathway is a novel paradigm. Further research is needed to fully understand the therapeutic window and potential toxicities associated with this strategy, as well as to identify patient populations that would be most likely to benefit.
For researchers and drug developers, the study of both KRAS inhibitors and agonists will undoubtedly deepen our understanding of KRAS biology and unveil new therapeutic vulnerabilities in KRAS-mutant cancers. The continued exploration of these and other novel approaches holds the promise of further improving outcomes for patients with these challenging malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | KRAS agonist | Probechem Biochemicals [probechem.com]
- 3. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 8. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 9. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]
- 10. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Phase 3 Study of Sotorasib in NSCLC Demonstrated Shorter PFS Than Phase 1/2 Trials [theoncologynurse.com]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. ilcn.org [ilcn.org]
A Comparative Analysis of the KRAS Agonist KRA-533 and KRAS Inhibitors: Assessing the Therapeutic Window
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapies targeting KRAS-mutated cancers is rapidly evolving. While the focus has predominantly been on the development of KRAS inhibitors, a novel approach utilizing a KRAS agonist, KRA-533, presents a unique therapeutic strategy. This guide provides a comparative assessment of the therapeutic window of this compound and prominent KRAS inhibitors, supported by available experimental data. We delve into their distinct mechanisms of action, efficacy, and safety profiles to offer a comprehensive resource for the research and drug development community.
Contrasting Mechanisms: KRAS Agonism vs. Inhibition
KRAS, a key signaling protein, cycles between an active GTP-bound state and an inactive GDP-bound state. In cancer, mutations often lock KRAS in its active form, leading to uncontrolled cell proliferation.
-
KRAS Inhibitors , such as the FDA-approved sotorasib (Lumakras®) and adagrasib (Krazati®), are designed to specifically target mutant KRAS proteins, primarily KRAS G12C. They function by covalently binding to the mutant cysteine residue, trapping the KRAS protein in its inactive GDP-bound state. This effectively shuts down the aberrant downstream signaling.
-
This compound , in contrast, is a small molecule KRAS agonist . It binds to the GTP/GDP-binding pocket of both wild-type and mutant KRAS. By preventing GTP cleavage, this compound leads to an accumulation of the active GTP-bound form of KRAS. This hyperactivation of KRAS signaling surprisingly triggers apoptosis and autophagic cell death in cancer cells, particularly those harboring KRAS mutations.
Comparative Data Overview
The following table summarizes the available data for this compound and representative KRAS inhibitors. It is important to note that the data for this compound is preclinical, while the data for sotorasib and adagrasib is derived from clinical trials, making a direct comparison of the therapeutic window challenging. However, this compilation provides valuable insights into their respective profiles.
| Feature | This compound (KRAS Agonist) | Sotorasib (KRAS G12C Inhibitor) | Adagrasib (KRAS G12C Inhibitor) |
| Mechanism of Action | Prevents GTP cleavage, leading to hyperactivation of KRAS and subsequent apoptosis/autophagy. | Covalently binds to and inactivates KRAS G12C, trapping it in a GDP-bound state. | Covalently binds to and inactivates KRAS G12C, trapping it in a GDP-bound state. |
| Target KRAS Mutations | Wild-type and various mutants (e.g., G12C, G12D, G13D). | Specifically targets KRAS G12C. | Specifically targets KRAS G12C. |
| Therapeutic Window | Preclinical (in vivo): Optimal therapeutic index observed between 7.5 mg/kg and 30 mg/kg. No significant toxicity was reported within this range in murine models. | Clinical: The approved dose is 960 mg once daily. Dose-limiting toxicities have been observed at higher doses in clinical trials. | Clinical: The approved dose is 600 mg twice daily. Dose-limiting toxicities have been observed in clinical trials. |
| Reported Efficacy | Preclinical (in vivo): Dose-dependent suppression of tumor growth in lung cancer xenografts. | Clinical (NSCLC): Objective Response Rate (ORR) of ~36-37% in previously treated patients. Median Progression-Free Survival (PFS) of ~6.8 months. | Clinical (NSCLC): ORR of ~43% in previously treated patients. Median PFS of ~6.5 months. |
| Reported Adverse Events | Preclinical: No significant normal tissue toxicities were observed at effective doses in mice. | Clinical: Common adverse events include diarrhea, nausea, fatigue, and hepatotoxicity. | Clinical: Common adverse events include nausea, diarrhea, vomiting, fatigue, and QTc prolongation. |
Signaling Pathway and Experimental Workflow
To visualize the concepts discussed, the following diagrams illustrate the targeted signaling pathway and a general workflow for assessing the therapeutic window of a novel compound.
Caption: KRAS Signaling: Agonist vs. Inhibitor Action.
Caption: Workflow for Therapeutic Window Determination.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the assessment of KRAS-targeted therapies.
Cell Viability Assay (MTS Assay)
-
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound (e.g., this compound or a KRAS inhibitor) for 48-72 hours. Include a vehicle-only control.
-
Add CellTiter 96® AQueous One Solution Reagent (Promega) to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value using non-linear regression analysis.
-
KRAS Activity Assay (GTP-KRAS Pulldown)
-
Objective: To measure the levels of active, GTP-bound KRAS in cells following treatment.
-
Methodology:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells in a buffer containing inhibitors of phosphatases and proteases.
-
Incubate the cell lysates with Raf-1 RBD (Ras Binding Domain) agarose beads, which specifically bind to GTP-bound KRAS.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using an anti-KRAS antibody to detect the amount of active KRAS. Total KRAS levels in the whole-cell lysate should also be measured as a loading control.
-
In Vivo Xenograft Model for Efficacy and Toxicity
-
Objective: To assess the anti-tumor efficacy and determine the therapeutic window of a compound in a living organism.
-
Methodology:
-
Subcutaneously implant human cancer cells (e.g., A549 lung cancer cells with a KRAS mutation) into the flank of immunodeficient mice (e.g., Nu/Nu nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the test compound (e.g., this compound intraperitoneally) or vehicle control daily or on a specified schedule.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as a general indicator of toxicity.
-
At the end of the study, euthanize the mice and collect blood for complete blood count and serum chemistry analysis.
-
Harvest tumors for pharmacodynamic analysis (e.g., KRAS activity assay) and major organs for histopathological examination to assess for any tissue damage.
-
The therapeutic index can be estimated by comparing the dose range that shows significant anti-tumor efficacy with the dose range that causes unacceptable toxicity.
-
Conclusion
The emergence of the KRAS agonist this compound introduces a paradigm-shifting approach to targeting KRAS-driven cancers. While direct comparisons of the therapeutic window with established KRAS inhibitors are limited by the preclinical stage of this compound's development, the initial data suggests a favorable safety profile in animal models. For KRAS inhibitors, the therapeutic window is defined by the balance between clinical efficacy and manageable adverse events in patients. Further investigation into this compound, including comprehensive toxicology studies and eventual clinical trials, will be crucial to fully elucidate its therapeutic potential and how it compares to the growing armamentarium of KRAS inhibitors. This guide serves as a foundational resource for researchers to navigate the complexities of these distinct therapeutic strategies.
KRA-533 in Patient-Derived Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical performance of KRA-533, a novel KRAS agonist, in patient-derived xenograft (PDX) models. While direct comparative studies of this compound in PDX models are not yet publicly available, this document synthesizes existing data on this compound in traditional xenograft models and contrasts it with the performance of alternative KRAS-targeted therapies in PDX models. This guide aims to offer a valuable resource for researchers designing preclinical studies and evaluating novel cancer therapeutics.
Executive Summary
This compound is a small molecule KRAS agonist that functions by binding to the GTP/GDP-binding pocket of KRAS, preventing GTP cleavage and leading to an accumulation of active, GTP-bound KRAS. This hyperactivation of KRAS signaling paradoxically triggers apoptotic and autophagic cell death pathways in cancer cells, particularly those harboring KRAS mutations.[1][2][3][4][5][6] Preclinical studies in cell line-derived xenograft models have demonstrated the dose-dependent suppression of tumor growth by this compound.[2][4]
In the evolving landscape of KRAS-targeted therapies, several alternative strategies have emerged, including direct KRAS inhibitors and pan-RAS inhibitors. Notably, the KRAS G12C inhibitors sotorasib and adagrasib have gained regulatory approval and have shown significant anti-tumor activity in clinical trials and preclinical PDX models.[7][8][9][10][11][12][13][14] Additionally, pan-RAS inhibitors like RMC-6236 are in development and have demonstrated profound tumor regression in various xenograft models, including PDX.[1][15][16][17][18]
This guide will present the available data for this compound and these alternatives, focusing on their performance in preclinical in vivo models to facilitate a comparative assessment.
Data Presentation
Table 1: In Vivo Performance of this compound in a Cell Line-Derived Xenograft Model
| Compound | Model Type | Cancer Type | Dosing | Key Findings | Reference |
| This compound | Cell Line-Derived Xenograft (A549 cells) | Lung Cancer (KRAS G12S) | 7.5, 15, and 30 mg/kg/day, i.p. for 28 days | Dose-dependent suppression of tumor growth.[2][4] | [2][3][4] |
Table 2: In Vivo Performance of Alternative KRAS Inhibitors in Patient-Derived Xenograft (PDX) Models
| Compound | Mechanism of Action | Model Type | Cancer Type | Dosing | Key Findings | Reference |
| Adagrasib | KRAS G12C Inhibitor | PDX | Non-Small Cell Lung Cancer (NSCLC) | 100 mpk | Induced higher response rates compared to some models.[7] | [7][8][11] |
| RMC-6236 | Pan-RAS (ON) Inhibitor | PDX | NSCLC (KRAS G12C) | Not specified | Induced higher response rates versus adagrasib in a specific PDX model.[1] | [1][16] |
| Trametinib + KRT-232 | MEK Inhibitor + MDM2 Inhibitor | PDX | NSCLC (KRAS mutant) | Not specified | 26% tumor regression. | [19] |
| Trametinib + Navitoclax | MEK Inhibitor + BCL2/BCL-XL Inhibitor | PDX | NSCLC (KRAS mutant) | Not specified | 50% tumor regression. | [19] |
Experimental Protocols
This compound in A549 Xenograft Model
-
Animal Model: Nu/Nu nude mice.[2]
-
Cell Line: A549 human lung carcinoma cells with a KRAS G12S mutation.[3]
-
Tumor Implantation: Subcutaneous injection of A549 cells.[2]
-
Treatment: Intraperitoneal (i.p.) injection of this compound at doses of 0, 7.5, 15, and 30 mg/kg/day for 28 days.[2][4]
-
Efficacy Evaluation: Tumor volume was measured every two days.[2]
-
Pharmacodynamic Analysis: At the end of the study, tumors were harvested for analysis of active caspase-3, LC3-II, and p-ERK by immunohistochemistry (IHC) and Western blot to assess apoptosis, autophagy, and KRAS pathway activity.[2]
Adagrasib in NSCLC PDX Models
-
Animal Model: Not specified.
-
Model: Patient-derived xenografts from non-small cell lung cancer patients with KRAS G12C mutations.[7]
-
Treatment: Adagrasib administered at 100 mpk.[7]
-
Efficacy Evaluation: Tumor growth inhibition and response rates were assessed.[7]
RMC-6236 in NSCLC PDX Model
-
Animal Model: Not specified.
-
Model: LUN055 NSCLC PDX model with KRAS G12C allele copy-number gain.[1]
-
Treatment: RMC-6236 and adagrasib were administered, with dosing details not specified in the abstract.[1]
-
Efficacy Evaluation: Comparison of tumor response rates between RMC-6236 and adagrasib.[1]
-
Pharmacodynamic Analysis: Immunoblot analysis of RAS and KRAS protein levels in xenograft tumors.[1]
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: General workflow for preclinical studies using PDX models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Adagrasib in the Treatment of KRAS p.G12C Positive Advanced NSCLC: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Frontiers | Small molecular inhibitors for KRAS-mutant cancers [frontiersin.org]
- 12. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials [mdpi.com]
- 13. Adagrasib effective for patients with KRAS G12C-mutant lung cancer and untreated brain metastases | MD Anderson Cancer Center [mdanderson.org]
- 14. cancernetwork.com [cancernetwork.com]
- 15. onclive.com [onclive.com]
- 16. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. revmed.com [revmed.com]
- 18. Revolution aims for Phase III trial with pan-RAS inhibitor [synapse.patsnap.com]
- 19. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of KRA-533: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of KRA-533, a small molecule KRAS agonist utilized in cancer research. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound, identified by CAS Number 10161-87-2, is a potent research compound.[1][2] While specific quantitative data on immediate environmental impact is not broadly published, its nature as a biologically active compound necessitates careful handling and disposal to prevent unintended environmental release and exposure.
I. Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure appropriate Personal Protective Equipment is worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
II. Disposal of Unused this compound (Solid Form)
Unused or expired solid this compound should be disposed of as hazardous chemical waste.
| Material | Disposal Method | Container |
| Solid this compound | Hazardous Chemical Waste | A clearly labeled, sealed, and compatible waste container. |
Procedure:
-
Labeling: Securely label a designated hazardous waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Transfer: Carefully transfer the solid this compound into the labeled waste container. Avoid creating dust.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Collection: Arrange for collection by your institution's certified hazardous waste disposal service.
III. Disposal of this compound Solutions
Solutions containing this compound, such as those prepared in DMSO, must also be treated as hazardous waste.[3][4]
| Material | Disposal Method | Container |
| This compound in solvent (e.g., DMSO) | Hazardous Chemical Waste | A clearly labeled, sealed, and compatible liquid waste container. |
Procedure:
-
Labeling: Use a designated liquid hazardous waste container. Clearly label it with "Hazardous Waste," the chemical name "this compound," the solvent used (e.g., DMSO), and the approximate concentration.
-
Collection: Collect all waste solutions containing this compound in this container. Do not mix with other incompatible waste streams.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup by your institution's EHS-approved hazardous waste vendor.
IV. Decontamination of Labware
All labware (e.g., glassware, pipette tips) that has come into contact with this compound must be decontaminated or disposed of as contaminated waste.
| Item | Decontamination/Disposal Procedure |
| Reusable Glassware | 1. Rinse with a suitable solvent (e.g., ethanol or acetone) to remove residual this compound. Collect the rinse as hazardous waste. 2. Wash with an appropriate laboratory detergent and water. |
| Disposable Labware (e.g., pipette tips, tubes) | Dispose of as solid hazardous chemical waste in a labeled container. |
V. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Secure: Restrict access to the spill area.
-
Ventilate: Increase ventilation to the area, if safe to do so.
-
Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).
-
Collect: Carefully sweep or scoop the absorbed material and spilled solid into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.
VI. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: this compound Disposal Decision Workflow.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and detailed information.
References
Personal protective equipment for handling KRA-533
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the novel KRAS agonist, KRA-533. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Safety Data Summary
While the Safety Data Sheet (SDS) for this compound classifies it as a non-hazardous substance, adherence to standard laboratory safety protocols is essential. The following table summarizes the available data for this compound.
| Property | Value |
| Chemical Name | 4-(4-(2-bromoacetamido)butyl)benzoic acid |
| Molecular Formula | C₁₃H₁₆BrNO₃ |
| Molecular Weight | 314.18 g/mol |
| Appearance | Solid |
| CAS Number | 10161-87-2 |
| Hazard Classification | Not a hazardous substance or mixture.[1] |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound to minimize exposure risk.
| Equipment | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears before use. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Not required under normal handling conditions. Use in a well-ventilated area. |
Experimental Protocols: Safe Handling and Disposal
Adherence to the following step-by-step protocols will ensure the safe handling and disposal of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard information (though none are specified).
Handling and Use
-
Work Area Preparation: Designate a specific, clean area for handling this compound. Ensure easy access to a safety shower and eyewash station.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing and Aliquoting:
-
Perform in an area with minimal air currents to prevent dispersal of the solid compound.
-
Use a chemical fume hood if there is a potential for aerosolization.
-
Clean all spatulas and weighing instruments thoroughly after use.
-
-
Dissolving:
-
Consult relevant literature for appropriate solvents.
-
Add the solvent to the this compound powder slowly to avoid splashing.
-
-
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for disposal.
-
Clean the spill area with an appropriate solvent.
-
Disposal Plan
As a non-hazardous substance, the disposal of this compound should follow institutional and local regulations for non-hazardous chemical waste.
-
Solid Waste: Collect unused this compound powder and any contaminated disposable materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Collect solutions of this compound in a designated, labeled waste container for non-hazardous chemical waste. Do not pour down the drain unless permitted by local regulations.
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsed containers can typically be disposed of as regular laboratory glass or plastic waste.
Mechanism of Action and Signaling Pathway
This compound is a small molecule KRAS agonist.[2] It functions by binding to the GTP/GDP-binding pocket of KRAS, which prevents the cleavage of GTP to GDP.[1][3] This leads to an accumulation of the active, GTP-bound form of KRAS.[3] The sustained activation of KRAS triggers downstream signaling pathways, including the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to apoptosis and autophagic cell death in cancer cells.[1][4][5]
Caption: Mechanism of action of this compound and its effect on downstream signaling pathways.
This compound Handling Workflow
The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | KRAS agonist | Probechem Biochemicals [probechem.com]
- 3. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
